Product packaging for H-Hyp(tBu)-OH(Cat. No.:CAS No. 79775-07-8)

H-Hyp(tBu)-OH

Cat. No.: B554724
CAS No.: 79775-07-8
M. Wt: 187.24 g/mol
InChI Key: XTQZONYRNXFGCY-RQJHMYQMSA-N
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Description

H-Hyp(tBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B554724 H-Hyp(tBu)-OH CAS No. 79775-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZONYRNXFGCY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288429
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79775-07-8
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79775-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(1,1-Dimethylethoxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of O-tert-Butyl-L-4-hydroxyproline, commonly abbreviated as H-Hyp(tBu)-OH. This derivative of the non-essential amino acid L-hydroxyproline is a valuable building block in synthetic and medicinal chemistry, particularly in the field of peptide and peptidomimetic drug development.

Core Chemical Properties

This compound is a white to off-white powder. The introduction of the tert-butyl group to the hydroxyl moiety of hydroxyproline (B1673980) enhances its lipophilicity and offers a protective group that can be removed under specific acidic conditions. This feature is particularly useful in multi-step organic syntheses.

Physicochemical Data
PropertyValueSource(s)
CAS Number 79775-07-8[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Melting Point 204-206 °CChemicalBook
Boiling Point (Predicted) 300.5 ± 42.0 °CChemicalBook
Density (Predicted) 1.10 ± 0.1 g/cm³ChemicalBook
Optical Rotation ([α]20/D) -43.0 ± 2.0° (c=1 in Methanol)Chem-Impex
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook
pKa (Predicted) 2.11 ± 0.40ChemicalBook
Structural Information
IdentifierValue
IUPAC Name (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
SMILES CC(C)(C)O[C@@H]1C--INVALID-LINK--NC1
InChI InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. It is important to note that this is a generalized protocol and may require optimization for specific laboratory conditions.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of this compound (Inferred) start Start with L-4-Hydroxyproline protect_amine Protect Amine Group (e.g., with Boc or Fmoc anhydride) start->protect_amine etherification O-tert-butylation of Hydroxyl Group (e.g., with isobutylene (B52900) and acid catalyst) protect_amine->etherification deprotect_amine Selective Deprotection of the Amine Group (e.g., TFA for Boc, Piperidine for Fmoc) etherification->deprotect_amine purification Purification (e.g., Column Chromatography or Recrystallization) deprotect_amine->purification final_product This compound purification->final_product

Caption: Inferred synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the characterization of closely related fluorinated analogs provides insight into the expected spectral features. Researchers should expect to use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of synthesized this compound.

1H and 13C NMR Spectroscopy

For the related compound, (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline, ¹H and ¹³C NMR were performed in deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (MeOD-d₄).[2][3]

  • Expected ¹H NMR signals for this compound would include:

    • A singlet corresponding to the nine equivalent protons of the tert-butyl group.

    • Multiplets for the protons on the pyrrolidine (B122466) ring.

    • A broad singlet for the amine proton, which may exchange with deuterium (B1214612) in solvents like D₂O.

  • Expected ¹³C NMR signals for this compound would include:

    • A quaternary carbon signal for the tert-butyl group.

    • Signals for the methyl carbons of the tert-butyl group.

    • Signals for the carbons of the pyrrolidine ring, including the carboxylic acid carbon.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. For a related fluorinated analog, High-Resolution Mass Spectrometry (HRMS) with LIFDI-TOF was used to confirm the elemental composition.[2] A similar technique would be appropriate for this compound. The expected [M+H]⁺ ion would be at m/z 188.1232.

Biological Relevance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, its parent molecule, L-hydroxyproline, is a major component of collagen and its metabolism is well-characterized.[4] The catabolism of hydroxyproline primarily leads to the formation of glycine (B1666218) and pyruvate.[4]

The significance of this compound lies in its utility as a building block for creating peptides and peptidomimetics with modified properties. The tert-butyl group can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability.

General Metabolic Pathway of Hydroxyproline

The following diagram illustrates the general metabolic fate of hydroxyproline in animals, which provides a biological context for derivatives like this compound.

G cluster_1 General Hydroxyproline Metabolism collagen Collagen degradation Proteolytic Degradation collagen->degradation hydroxyproline Free L-4-Hydroxyproline degradation->hydroxyproline catabolism Hydroxyproline Catabolism (in Mitochondria and Peroxisomes) hydroxyproline->catabolism intermediates Intermediates (e.g., Δ¹-Pyrroline-3-hydroxy-5-carboxylate) catabolism->intermediates glyoxylate_pyruvate Glyoxylate and Pyruvate intermediates->glyoxylate_pyruvate

Caption: Simplified overview of L-4-hydroxyproline metabolism.

Applications in Research and Drug Development

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules. Its protected hydroxyl group prevents unwanted side reactions during peptide chain elongation. The tert-butyl ether is stable to the basic conditions used for Fmoc deprotection, but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.

Role in Peptide Synthesis Workflow

G cluster_2 Use of Protected Hyp in Solid-Phase Peptide Synthesis resin Solid Support (Resin) first_aa Couple First Amino Acid resin->first_aa deprotection1 Fmoc Deprotection (Piperidine) first_aa->deprotection1 couple_hyp Couple Fmoc-Hyp(tBu)-OH (with coupling reagents like HBTU/DIEA) deprotection1->couple_hyp deprotection2 Fmoc Deprotection couple_hyp->deprotection2 chain_elongation Continue Chain Elongation deprotection2->chain_elongation cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) chain_elongation->cleavage peptide Purified Peptide containing Hyp cleavage->peptide

Caption: Role of Fmoc-Hyp(tBu)-OH in a typical SPPS workflow.

The incorporation of this compound into peptide sequences can influence their conformation, stability, and biological activity. Hydroxyproline residues are known to stabilize the polyproline II helix, a common secondary structure in proteins. By modifying this residue, researchers can fine-tune the structural and functional properties of synthetic peptides.

Conclusion

O-tert-Butyl-L-4-hydroxyproline is a specialized amino acid derivative with significant applications in synthetic chemistry. Its unique combination of a protected hydroxyl group and inherent chirality makes it a valuable tool for the synthesis of complex peptides and other bioactive molecules. While detailed biological studies on this compound itself are limited, its role as a building block in drug discovery and development is well-established. Further research into the specific effects of tert-butylated hydroxyproline residues on peptide and protein function could open new avenues for therapeutic design.

References

In-Depth Technical Guide to H-Hyp(tBu)-OH: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of H-Hyp(tBu)-OH, chemically known as (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid. This proline derivative is a valuable building block in medicinal chemistry and peptide synthesis, where the introduction of a bulky tert-butoxy (B1229062) group at the 4-position of the pyrrolidine (B122466) ring imparts unique conformational constraints and physicochemical properties. This document summarizes its key structural features, stereochemical configuration, and provides a detailed synthesis protocol.

Molecular Structure

This compound is a derivative of the proteinogenic amino acid L-hydroxyproline. The core of its structure is a five-membered pyrrolidine ring. The key modification is the presence of a tert-butoxy group ether-linked to the carbon at the 4-position.

Systematic Name: (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Common Abbreviation: this compound CAS Number: 79775-07-8 Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.24 g/mol

Key Structural Features

The molecular structure of this compound is characterized by the following:

  • Pyrrolidine Ring: A saturated five-membered heterocycle containing one nitrogen atom. This ring structure imparts conformational rigidity compared to linear amino acids.

  • Carboxylic Acid Group: Located at the 2-position (C2), it is the site of peptide bond formation.

  • Secondary Amine: The nitrogen atom within the pyrrolidine ring is a secondary amine, a characteristic feature of proline and its derivatives.

  • tert-Butoxy Group: A bulky substituent at the 4-position (C4), which significantly influences the molecule's stereochemistry and conformational preferences.

Quantitative Structural Data
ParameterTypical Value (Proline Derivatives)Notes
Cα-Cβ Bond Length~1.53 ÅStandard sp³-sp³ carbon bond.
Cβ-Cγ Bond Length~1.52 Å
Cγ-Cδ Bond Length~1.52 Å
Cδ-N Bond Length~1.47 Å
N-Cα Bond Length~1.47 Å
Cγ-O Bond Length~1.43 ÅTypical C-O single bond length.
Ring Puckering DihedralsVariableDependent on the Cγ-exo or Cγ-endo conformation. The bulky tert-butoxy group is expected to favor a specific pucker to minimize steric strain.

Stereochemistry

The stereochemistry of this compound is crucial for its application in stereospecific synthesis. The molecule possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring.

  • C2 Position: The stereocenter at the α-carbon (C2) has an (S) configuration, consistent with the L-amino acid series.

  • C4 Position: The stereocenter at the γ-carbon (C4) has an (R) configuration.

This (2S, 4R) configuration corresponds to a trans relationship between the carboxylic acid group at C2 and the tert-butoxy group at C4. This specific arrangement is inherited from its precursor, trans-4-hydroxy-L-proline.

The presence of the bulky tert-butyl group at the 4-position has a significant impact on the conformational preference of the pyrrolidine ring. In 4-substituted prolines, the ring can adopt either a Cγ-exo or Cγ-endo pucker. For 4R-substituted prolines with electron-withdrawing substituents, the exo pucker is generally favored. This conformational bias can influence the cis/trans isomerization of the preceding peptide bond when incorporated into a peptide chain, a critical factor in protein folding and molecular recognition.

Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a commercially available protected form of 4-hydroxy-L-proline. A common strategy is outlined below.

Synthesis of Boc-Hyp(tBu)-OH from Boc-Hyp-OH

This protocol describes the O-tert-butylation of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH).

Materials:

Procedure:

  • A solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in dichloromethane is cooled to -78 °C in a pressure vessel.

  • A catalytic amount of concentrated sulfuric acid is added.

  • An excess of isobutylene (e.g., 10 equivalents) is condensed into the reaction vessel.

  • The vessel is sealed and the reaction mixture is allowed to warm to room temperature and stirred for 48-72 hours.

  • The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Boc-Hyp(tBu)-OH.

Deprotection of Boc-Hyp(tBu)-OH to this compound

This step involves the removal of the Boc protecting group to yield the final product.

Materials:

  • Boc-Hyp(tBu)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Boc-Hyp(tBu)-OH is dissolved in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to precipitate the product as a salt.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound, typically as a TFA salt. The free amino acid can be obtained by neutralization.

Visualization of Synthesis Pathway

The logical workflow for the synthesis of this compound from L-hydroxyproline is depicted below.

G Synthesis Pathway of this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: O-tert-butylation cluster_2 Step 3: N-Deprotection L_Hydroxyproline L-Hydroxyproline Boc_Hyp_OH Boc-Hyp-OH L_Hydroxyproline->Boc_Hyp_OH (Boc)2O, Base Boc_Hyp_tBu_OH Boc-Hyp(tBu)-OH Boc_Hyp_OH->Boc_Hyp_tBu_OH Isobutylene, H+ H_Hyp_tBu_OH This compound Boc_Hyp_tBu_OH->H_Hyp_tBu_OH TFA

An In-depth Technical Guide on the Solubility of H-Hyp(tBu)-OH in Peptide Synthesis Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this amino acid derivative in various organic solvents is paramount for efficient peptide coupling and overall synthesis success. This document outlines available solubility data, presents a general experimental protocol for solubility determination, and illustrates the workflow of its application in SPPS.

Solubility of this compound

The selection of an appropriate solvent is crucial in SPPS to ensure the dissolution of protected amino acids and reagents, and to facilitate the swelling of the resin matrix.[1][2] Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents for coupling reactions due to their excellent solvating properties for both the growing peptide chain and the incoming amino acid derivatives.[1][2] Dichloromethane (DCM) is frequently employed for resin swelling and washing steps.[1][3]

Precise quantitative solubility data for this compound in common SPPS solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by chemical suppliers.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventChemical FormulaTypeSolubility of this compound
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSoluble[4]
ChloroformCHCl₃ChlorinatedSoluble[4]
Ethyl AcetateC₄H₈O₂EsterSoluble[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxideSoluble[4]
AcetoneC₃H₆OKetoneSoluble[4]

Note: The term "soluble" is based on information from chemical suppliers and may not represent high concentrations. For the related Fmoc-protected derivative, Fmoc-Hyp(tBu)-OH, a solubility of 100 mg/mL in DMSO has been reported, often requiring sonication and warming to 60°C.[5]

Highly hydrophobic peptides, or those with a high proportion of non-polar amino acids, may require the use of organic solvents like DMSO, DMF, or acetonitrile (B52724) (ACN) for solubilization.[6][7]

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, a standardized experimental protocol can be followed. The gravimetric method is a straightforward and reliable approach.

Objective: To determine the saturation solubility of this compound in a given peptide synthesis solvent at a specified temperature.

Materials:

  • This compound powder

  • Peptide synthesis grade solvent (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator or water bath

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • Drying oven

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in an incubator or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • During equilibration, agitate the samples periodically using a vortex mixer or continuous magnetic stirring to facilitate dissolution.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the known volume of the supernatant to a pre-weighed, dry container.

    • Evaporate the solvent under a stream of inert gas or in a drying oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/100mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant in mL) * 100

This method can be repeated for different solvents and at various temperatures to generate a comprehensive solubility profile for this compound.

Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in the Fmoc/tBu strategy of SPPS. The tert-butyl (tBu) group protects the hydroxyl function of the hydroxyproline (B1673980) side chain, preventing unwanted side reactions during peptide elongation. This protecting group is labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage step along with other side-chain protecting groups.[8]

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is illustrated below.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM or DMF) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Activated AA added to Resin) Washing1->Coupling Amino_Acid_Activation Amino Acid Activation This compound + Coupling Reagent (e.g., HBTU/DIEA in DMF) Amino_Acid_Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Repeat Cycle for Next Amino Acid Washing2->Next_Cycle Next_Cycle->Fmoc_Deprotection Next AA Final_Cleavage Final Cleavage and Deprotection (e.g., TFA) Next_Cycle->Final_Cleavage Final AA

Figure 1: A generalized workflow for the incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This diagram illustrates the cyclical nature of SPPS, starting with the deprotection of the N-terminal Fmoc group on the resin-bound peptide. This is followed by washing, activation of the incoming this compound, and its subsequent coupling to the free amine on the peptide chain. After another washing step, the cycle can be repeated with the next amino acid until the desired sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the t-butyl group from the hydroxyproline residue.

References

Stability of H-Hyp(tBu)-OH Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of H-Hyp(tBu)-OH (trans-4-hydroxy-L-proline tert-butyl ether), a key building block in peptide synthesis and drug design. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the context of peptide synthesis and the formulation of peptide-based therapeutics. This document summarizes the known stability characteristics, provides detailed experimental protocols for stability assessment, and presents potential degradation pathways.

Core Concepts: The Tert-Butyl Ether Protecting Group

The stability of this compound is primarily dictated by the tert-butyl (tBu) ether protecting group on the hydroxyl function of the hydroxyproline (B1673980). The tBu group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its distinct stability profile. It is known to be stable under basic and nucleophilic conditions but labile to strong acids. This orthogonality is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), where it protects the side chain hydroxyl group from unwanted reactions during peptide chain elongation while being readily removable during the final cleavage from the resin.

Stability Profile of this compound

While specific quantitative kinetic data for the degradation of this compound across a wide range of pH, temperature, and time is not extensively documented in peer-reviewed literature, its stability can be inferred from the well-established chemistry of tert-butyl ethers and its application in peptide synthesis.

Stability Under Acidic Conditions

The tert-butyl ether linkage in this compound is susceptible to cleavage under acidic conditions. The reaction proceeds via a mechanism involving protonation of the ether oxygen, followed by the departure of a stable tert-butyl carbocation, which then typically forms isobutylene. This cleavage is intentional and widely utilized in the final deprotection step of peptide synthesis, commonly with strong acids like trifluoroacetic acid (TFA).

The rate of this acid-catalyzed hydrolysis is dependent on the acid strength, temperature, and solvent. While milder acidic conditions might lead to slow degradation, strong acidic conditions will result in complete and rapid removal of the tert-butyl group, yielding free hydroxyproline.

Stability Under Basic Conditions

This compound is generally considered stable under basic conditions. The ether linkage is not susceptible to cleavage by bases, which is a key feature for its use in Fmoc-based SPPS, where the temporary Fmoc protecting group on the alpha-amino group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. This allows for the selective deprotection of the N-terminus for peptide bond formation without affecting the tBu protection on the hydroxyproline side chain.

Quantitative Data Summary

As specific experimental data on the stability of this compound is limited in the public domain, the following tables are presented as templates for organizing results from a forced degradation study as described in the experimental protocols section. These tables are designed for easy comparison of stability under various stress conditions.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% this compound Remaining% DegradationDegradation Products Detected
0.1 M HCl0251000None
2425
4825
7225
1 M HCl0251000None
125
425
825
50% TFA in DCM0251000None
0.525
125
225

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% this compound Remaining% DegradationDegradation Products Detected
0.1 M NaOH0251000None
2425
4825
7225
1 M NaOH0251000None
2425
4825
7225
20% Piperidine in DMF0251000None
225
825
2425

Experimental Protocols

The following are detailed methodologies for conducting a forced degradation study to quantitatively assess the stability of this compound.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Piperidine, synthesis grade

  • Dimethylformamide (DMF), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), for mass spectrometry

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Thermostatically controlled water bath or incubator

Preparation of Stock and Working Solutions
  • Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Solutions: Prepare solutions of the stress agents at the desired concentrations (e.g., 0.1 M and 1 M HCl; 0.1 M and 1 M NaOH; 50% TFA in DCM; 20% piperidine in DMF).

Forced Degradation Study Protocol
  • Acidic Hydrolysis:

    • Add a known volume of the this compound stock solution to separate volumetric flasks.

    • Add the acidic stress solution (e.g., 0.1 M HCl or 1 M HCl) to the flasks to achieve the desired final concentration of the analyte.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use basic stress solutions (e.g., 0.1 M NaOH or 1 M NaOH).

    • At specified time points, withdraw an aliquot and neutralize it with an equivalent amount of a suitable acid (e.g., HCl).

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analysis of Samples:

    • Analyze the prepared samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products (primarily hydroxyproline).

    • Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

HPLC Method for Analysis
  • Column: A C18 reversed-phase column is typically suitable (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry for positive identification of parent and degradation products.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

The following diagrams illustrate the workflow for stability testing and the proposed degradation pathway of this compound.

Stability_Testing_Workflow cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation cluster_Analysis Analysis cluster_Data_Evaluation Data Evaluation Stock_Solution Prepare Stock Solution of this compound Acid_Stress Incubate with Acid (e.g., HCl, TFA) Stock_Solution->Acid_Stress Base_Stress Incubate with Base (e.g., NaOH, Piperidine) Stock_Solution->Base_Stress Stress_Solutions Prepare Acidic & Basic Stress Solutions Stress_Solutions->Acid_Stress Stress_Solutions->Base_Stress Sampling Sample at Time Points Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis HPLC-UV/MS Analysis Neutralization->HPLC_Analysis Quantification Quantify Remaining This compound HPLC_Analysis->Quantification Degradation_Profile Identify Degradation Products HPLC_Analysis->Degradation_Profile Report Generate Stability Report Quantification->Report Degradation_Profile->Report

Workflow for the stability testing of this compound.

Acidic_Degradation_Pathway H_Hyp_tBu_OH This compound Protonated_Ether Protonated Ether Intermediate H_Hyp_tBu_OH->Protonated_Ether + H+ Hydroxyproline Hydroxyproline Protonated_Ether->Hydroxyproline Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Ether->Tert_Butyl_Cation Cleavage Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H+

Proposed degradation pathway of this compound under acidic conditions.

Conclusion

This compound is a stable compound under basic conditions, making it suitable for use in standard Fmoc-based solid-phase peptide synthesis. However, it is labile to acidic conditions, a property that is intentionally exploited for the deprotection of the hydroxyl group. For applications where stability across a range of pH values is critical, a thorough forced degradation study is recommended to quantify its stability profile. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, enabling researchers and drug development professionals to make informed decisions regarding the storage, handling, and application of this important amino acid derivative.

An In-depth Technical Guide to the Role of the tert-butyl Protecting Group in H-Hyp(tBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the tert-butyl (tBu) protecting group in the context of (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (H-Hyp(tBu)-OH). This derivative of L-hydroxyproline is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.

Introduction: The Significance of Hydroxyproline (B1673980) and the Need for Protection

Hydroxyproline (Hyp), a post-translationally modified amino acid, is a key component of collagen, contributing significantly to the stability of its triple-helical structure. The incorporation of hydroxyproline into synthetic peptides can enhance their structural integrity, metabolic stability, and receptor-binding properties, making it a valuable residue in drug discovery and development.

The side chain of hydroxyproline contains a secondary hydroxyl group, which is reactive and can interfere with the peptide coupling process during synthesis. To prevent unwanted side reactions, such as O-acylation, this hydroxyl group must be masked with a suitable protecting group. The tert-butyl ether is a widely employed protecting group for this purpose due to its unique stability profile.

The Role of the tert-Butyl Protecting Group in this compound

The primary role of the tert-butyl group in this compound is to serve as a temporary shield for the hydroxyl functionality of the hydroxyproline side chain. This protection is crucial for the successful incorporation of hydroxyproline into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy in Fmoc-Based SPPS

The tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy, which is the most common approach in modern SPPS. In this strategy:

  • The α-amino group of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Reactive side chains, including the hydroxyl group of hydroxyproline, are protected by acid-labile groups, such as the tert-butyl ether.

This orthogonality allows for the selective deprotection of the α-amino group with a mild base (typically piperidine) to enable peptide bond formation, while the side-chain protecting groups remain intact. The tert-butyl group is then removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

Orthogonal_Protection_Strategy Fmoc_AA Fmoc-AA(PG)-Resin Deprotected_AA H2N-AA(PG)-Resin Fmoc_AA->Deprotected_AA Piperidine (B6355638) (Base) Coupled_Peptide Fmoc-Peptide(PG)-Resin Deprotected_AA->Coupled_Peptide Fmoc-AA-OH, Coupling Reagent Cleaved_Peptide H2N-Peptide-OH Coupled_Peptide->Cleaved_Peptide TFA (Acid)

Physicochemical Properties of this compound

The introduction of the bulky and nonpolar tert-butyl group significantly alters the physicochemical properties of the hydroxyproline molecule.

PropertyH-Hyp-OHThis compoundRationale for Change
Molecular Weight 131.13 g/mol 187.24 g/mol [1]Addition of a C4H9 group.
Lipophilicity (logP) -3.17 (experimental for L-Hyp-OH)0.6166 (calculated)[1]The nonpolar tert-butyl group significantly increases the hydrophobicity of the molecule.
Solubility High in aqueous solutionsLower in aqueous solutions, higher in organic solventsThe increased lipophilicity reduces affinity for polar solvents and increases it for nonpolar organic solvents.

Note: The logP value for this compound is a calculated value and may vary from experimental values. The increased lipophilicity of the protected form enhances its solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Experimental Protocols

Synthesis of this compound

While this compound and its N-Fmoc protected form are commercially available, the following outlines the general principles for its synthesis via acid-catalyzed tert-butylation of hydroxyproline.

Reaction Principle: The hydroxyl group of hydroxyproline reacts with isobutylene (B52900) in the presence of a strong acid catalyst to form a tert-butyl ether. The amino and carboxyl groups are typically protected prior to this reaction.

Example Protocol Outline (based on general procedures for alcohol tert-butylation):

  • Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of L-hydroxyproline are first protected. For example, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.

  • Tert-butylation: The protected hydroxyproline is dissolved in a suitable organic solvent (e.g., dichloromethane). The solution is cooled, and a strong acid catalyst (e.g., sulfuric acid or a Lewis acid) is added, followed by the addition of isobutylene.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

  • Deprotection of Amino and Carboxyl Groups: The protecting groups on the amino and carboxyl functions are removed under appropriate conditions to yield this compound.

Incorporation of Fmoc-Hyp(tBu)-OH in SPPS

The following is a detailed protocol for the manual incorporation of Fmoc-Hyp(tBu)-OH into a peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • Fmoc-Hyp(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • DMF (peptide synthesis grade)

  • DCM

Protocol:

  • Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained, and the 20% piperidine in DMF solution is added to the resin.

    • The mixture is agitated for 5-10 minutes.

    • The solution is drained, and a fresh portion of the piperidine solution is added and agitated for another 10-15 minutes.

    • The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Hyp(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours.

  • Monitoring the Coupling: A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection with Piperidine Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple with Activated Fmoc-Hyp(tBu)-OH Wash1->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Next_Cycle Proceed to Next Amino Acid Wash2->Next_Cycle

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Materials:

Protocol:

  • The peptide-resin is washed with DCM and dried under vacuum.

  • The cleavage cocktail is added to the resin. TIS is a scavenger used to trap the reactive tert-butyl cations generated during deprotection.

  • The mixture is gently agitated for 2-3 hours at room temperature.

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The peptide is precipitated by adding the filtrate to cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Scavenging tBu_Ether R-O-tBu Protonated_tBu_Ether R-O+(H)-tBu tBu_Ether->Protonated_tBu_Ether Alcohol R-OH Protonated_tBu_Ether->Alcohol tBu_Cation (CH3)3C+ Protonated_tBu_Ether->tBu_Cation H+ H+ (from TFA) Trapped_Cation Trapped Species tBu_Cation->Trapped_Cation Scavenger TIS Scavenger->Trapped_Cation

Conclusion

The tert-butyl protecting group plays a pivotal role in the successful incorporation of hydroxyproline into synthetic peptides. Its stability to the basic conditions used for Fmoc deprotection and its lability to strong acids make it an ideal choice for the orthogonal Fmoc/tBu strategy in SPPS. The use of this compound, and more commonly its N-Fmoc derivative, allows for the synthesis of complex hydroxyproline-containing peptides with high fidelity, which are of significant interest in the development of novel therapeutics and biomaterials. Understanding the principles of its application and the detailed experimental protocols is essential for researchers and scientists in the field of peptide chemistry and drug development.

References

A Technical Guide: Strategic Use of Protected vs. Unprotected Hydroxyproline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline (B1673980) (Hyp) is a critical non-canonical amino acid, integral to the structure and function of proteins such as collagen. Its incorporation into synthetic peptides is pivotal for developing novel therapeutics, biomaterials, and research tools. The choice between using a side-chain protected derivative, predominantly Fmoc-Hyp(tBu)-OH, and the unprotected Fmoc-Hyp-OH in solid-phase peptide synthesis (SPPS) is a key strategic decision. This technical guide provides an in-depth analysis of these two approaches, detailing the underlying chemistry, comparative outcomes, and experimental protocols. While side-chain protection with a tert-butyl (tBu) group is the standard methodology to prevent unwanted side reactions and ensure high-fidelity synthesis, the use of unprotected hydroxyproline offers a unique pathway for on-resin modifications, a strategy known as "proline editing." This document serves as a comprehensive resource for researchers to make informed decisions in the synthesis of hydroxyproline-containing peptides.

Introduction: The Role of Hydroxyproline in Peptide Chemistry

Hydroxyproline, a post-translationally modified amino acid, is essential for the structural integrity of collagen, where it contributes to the stability of the characteristic triple helix.[1] In synthetic peptides, the inclusion of hydroxyproline can influence conformation, stability, and biological activity.[2] The synthesis of peptides containing this residue is predominantly achieved through the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4] This methodology relies on the temporary protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the protection of reactive side chains with acid-labile groups, such as the tert-butyl (tBu) ether for the hydroxyl group of hydroxyproline.[5]

The central consideration for any peptide chemist is whether to protect the hydroxyl group of hydroxyproline. The standard and most widely adopted approach is to use Fmoc-Hyp(tBu)-OH to prevent potential side reactions at the hydroxyl group during peptide chain elongation.[5] However, an alternative strategy involves the use of unprotected Fmoc-Hyp-OH, which can be a deliberate choice for subsequent, specific on-resin chemical modifications.[6]

Comparative Analysis: H-Hyp(tBu)-OH vs. Non-Protected Hydroxyproline

The decision to use protected or unprotected hydroxyproline has significant implications for the synthesis strategy, potential side reactions, and the final peptide product.

The Case for Protection: this compound

The hydroxyl group of hydroxyproline is a nucleophile that can potentially undergo undesired acylation during the coupling steps of SPPS. This can lead to the formation of branched peptides or other side products, complicating purification and reducing the yield of the target peptide. The use of a tert-butyl ether as a protecting group for the hydroxyl moiety in Fmoc-Hyp(tBu)-OH effectively mitigates these risks.[2]

Advantages of using this compound:

  • Prevention of Side Reactions: The tBu group shields the hydroxyl functionality, preventing its participation in side reactions during coupling.

  • Higher Crude Purity: By minimizing side product formation, the resulting crude peptide is generally of higher purity, simplifying downstream purification.[7][8]

  • Predictable Synthesis: It allows for a more standardized and predictable synthesis process, which is particularly crucial for the synthesis of long or complex peptides.

Disadvantages:

  • Additional Cost: Protected amino acids are generally more expensive than their unprotected counterparts.

  • Requires Final Deprotection: The tBu group must be removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[9]

The Strategic Use of Non-Protected Hydroxyproline

While generally not recommended for standard peptide synthesis due to the risk of side reactions, the use of unprotected Fmoc-Hyp-OH can be a powerful tool for creating diverse peptide libraries through on-resin modification. This "proline editing" approach leverages the free hydroxyl group as a handle for further chemical transformations after its incorporation into the peptide chain.[6]

Advantages of using non-protected Hyp:

  • Enables On-Resin Modification: The exposed hydroxyl group can be modified post-coupling to introduce a wide array of functionalities, such as esters, ethers, or fluorescent labels.[6]

  • Access to Diverse Derivatives: This strategy allows for the synthesis of numerous peptide analogues from a single peptide backbone on the solid support.[10]

Disadvantages:

  • Potential for Side Reactions: There is a risk of acylation of the hydroxyl group during subsequent coupling steps if not properly managed.[6]

  • More Complex Synthesis Strategy: Requires careful planning and optimization of reaction conditions to achieve selective modification of the hydroxyl group.

  • Potentially Lower Purity: The crude product may be more heterogeneous, requiring more rigorous purification.

Quantitative Data Summary

Direct head-to-head quantitative comparisons in the literature are scarce. The following table summarizes key parameters based on established principles of peptide chemistry and available research.

ParameterThis compound (Protected)Non-Protected HydroxyprolineRationale / Citation
Coupling Efficiency Generally high and predictable.Can be high, but with risk of side reactions.Protection prevents the hydroxyl group from interfering with the primary amide bond formation.[2]
Crude Peptide Purity Generally higher (>70-80%).Variable, potentially lower due to side products.Fewer side reactions lead to a cleaner crude product.[7][8]
Risk of Racemization Low with standard coupling reagents.Potentially higher depending on coupling conditions and reagents.[11]
Solubility The hydrophobic tBu group may slightly decrease the solubility of the fully protected peptide on-resin.The free hydroxyl group may improve solubility of the peptide on-resin.The overall solubility is highly sequence-dependent.[12]
Synthetic Strategy Standard, straightforward SPPS.Requires specialized "proline editing" or on-resin modification strategies.[6]
Cost Higher initial cost of the amino acid derivative.Lower initial cost of the amino acid derivative.Protected amino acids require additional synthetic steps for their preparation.

Experimental Protocols

The following are detailed protocols for the incorporation of both protected and unprotected hydroxyproline in Fmoc-based SPPS.

Protocol for Standard SPPS using Fmoc-Hyp(tBu)-OH

This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using a rink amide resin.

1. Resin Swelling:

  • Place 0.1 mmol of rink amide resin in a reaction vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Hyp(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum.
  • Prepare a cleavage cocktail. A common cocktail ("Reagent K") is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[13]
  • Add 5 mL of the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol for "Proline Editing" using Unprotected Fmoc-Hyp-OH

This protocol describes the incorporation of unprotected hydroxyproline followed by an example of on-resin acylation.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 3.1.

2. Coupling of Unprotected Fmoc-Hyp-OH:

  • Couple Fmoc-Hyp-OH using the same procedure as in step 3 of Protocol 3.1, substituting Fmoc-Hyp(tBu)-OH with Fmoc-Hyp-OH.

3. Chain Elongation:

  • Continue with the synthesis of the rest of the peptide chain as per Protocol 3.1.

4. On-Resin Acylation of the Hydroxyl Group:

  • After completion of the peptide sequence assembly and removal of the final N-terminal Fmoc group, wash the resin with DCM (3 x 5 mL).
  • Prepare an acylation solution: In a separate vial, dissolve the desired carboxylic acid (10 eq.) and HBTU (9.9 eq.) in DMF. Add DIPEA (20 eq.).
  • Add the acylation solution to the peptide-resin and agitate for 4-6 hours.
  • Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Final Cleavage and Deprotection:

  • Follow step 5 from Protocol 3.1.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

SPPS_Workflow_Protected cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Standard SPPS workflow using protected amino acids.

Proline_Editing_Workflow cluster_synthesis Peptide Synthesis cluster_modification On-Resin Modification Start Start with Resin-NH2 Incorp_Hyp Incorporate Fmoc-Hyp-OH Start->Incorp_Hyp Elongation Elongate Peptide Chain (Standard Cycles) Incorp_Hyp->Elongation Final_Fmoc_Removal Final Fmoc Deprotection Elongation->Final_Fmoc_Removal OnResin_Mod On-Resin Modification of Hyp-OH (e.g., Acylation) Final_Fmoc_Removal->OnResin_Mod Final_Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) OnResin_Mod->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: "Proline Editing" workflow with unprotected hydroxyproline.

Conclusion

The choice between this compound and non-protected hydroxyproline in peptide synthesis is dictated by the ultimate goal of the research. For the routine synthesis of peptides where the primary goal is to produce a specific sequence with high fidelity and purity, the use of This compound is the recommended and standard approach . It minimizes the risk of side reactions and simplifies the overall synthetic process.

Conversely, the use of non-protected hydroxyproline represents a more advanced and specialized strategy. It opens up possibilities for "proline editing," enabling the creation of diverse peptide libraries through on-resin modification of the free hydroxyl group. This approach requires more careful planning and optimization but offers significant advantages in drug discovery and the development of functionalized biomaterials.

By understanding the principles, advantages, and limitations of each method, researchers can strategically select the appropriate building blocks and protocols to successfully achieve their synthetic objectives.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of O-tert-butyl-L-hydroxyproline (H-Hyp(tBu)-OH), a valuable building block for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.

Introduction

O-tert-butyl-L-hydroxyproline is a derivative of the non-proteinogenic amino acid L-hydroxyproline, where the hydroxyl group is protected by a tert-butyl ether linkage. This protection strategy is crucial in peptide synthesis and the development of peptidomimetics as it prevents unwanted side reactions at the hydroxyl functionality. The tert-butyl group is stable under various reaction conditions but can be removed under specific acidic conditions, offering a degree of orthogonality in complex synthetic schemes.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the readily available starting material, L-hydroxyproline. The overall strategy involves the protection of both the amino and carboxylic acid functionalities, followed by the selective O-tert-butylation of the hydroxyl group, and subsequent deprotection to yield the final product.

The proposed synthetic pathway can be summarized in the following stages:

  • Protection of L-hydroxyproline: The amino and carboxyl groups of L-hydroxyproline are protected to prevent interference in the subsequent O-alkylation step. A common strategy is the formation of N-Boc-L-hydroxyproline methyl ester.

  • O-tert-butylation: The hydroxyl group of the protected hydroxyproline (B1673980) derivative is converted to a tert-butyl ether.

  • Deprotection: The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final zwitterionic amino acid, this compound.

Experimental Protocols

Synthesis of N-Boc-L-hydroxyproline methyl ester (Intermediate 1)

Reaction:

L-Hydroxyproline L-Hydroxyproline Intermediate_1 N-Boc-L-hydroxyproline methyl ester L-Hydroxyproline->Intermediate_1 Protection reagents 1. (Boc)2O, NaHCO3, Dioxane/H2O 2. CH3I, K2CO3, DMF

Caption: Protection of L-hydroxyproline.

Procedure:

  • N-Boc Protection: To a solution of L-hydroxyproline (1 eq.) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq.) is added. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq.) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in water and washed with ethyl acetate (B1210297). The aqueous layer is acidified to pH 3 with citric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give N-Boc-L-hydroxyproline as a white solid.

  • Esterification: N-Boc-L-hydroxyproline (1 eq.) is dissolved in anhydrous dimethylformamide (DMF). Anhydrous potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.) are added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-L-hydroxyproline methyl ester.

Synthesis of N-Boc-O-tert-butyl-L-hydroxyproline methyl ester (Intermediate 2)

Reaction:

Intermediate_1 N-Boc-L-hydroxyproline methyl ester Intermediate_2 N-Boc-O-tert-butyl-L-hydroxyproline methyl ester Intermediate_1->Intermediate_2 O-tert-butylation reagents tert-butyl bromide, Ag2O, Toluene (B28343)

Caption: O-tert-butylation of the protected hydroxyproline.

Procedure:

  • To a solution of N-Boc-L-hydroxyproline methyl ester (1 eq.) in anhydrous toluene, silver (I) oxide (Ag₂O, 2 eq.) is added.

  • tert-Butyl bromide (3 eq.) is added, and the mixture is stirred vigorously at 60 °C for 48 hours in the dark.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-O-tert-butyl-L-hydroxyproline methyl ester.

Synthesis of this compound (Final Product)

Reaction:

Intermediate_2 N-Boc-O-tert-butyl-L-hydroxyproline methyl ester Final_Product This compound Intermediate_2->Final_Product Deprotection reagents 1. LiOH, THF/H2O 2. TFA, DCM

Caption: Deprotection to yield the final product.

Procedure:

  • Saponification: N-Boc-O-tert-butyl-L-hydroxyproline methyl ester (1 eq.) is dissolved in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH, 1.5 eq.) is added, and the mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give N-Boc-O-tert-butyl-L-hydroxyproline.

  • N-Boc Deprotection: The crude N-Boc-O-tert-butyl-L-hydroxyproline is dissolved in dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA, 10 eq.) is added, and the mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene three times to remove residual TFA.

Purification of this compound

The final product, this compound, is a zwitterionic amino acid and can be purified by ion-exchange chromatography.

Protocol:

  • The crude product from the final deprotection step is dissolved in a minimal amount of water.

  • The solution is loaded onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

  • The column is washed with deionized water to remove any non-basic impurities.

  • The desired amino acid is eluted from the column using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 to 2 M).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC.

  • Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.

  • The resulting solid is lyophilized to yield pure this compound as a white powder.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance White to off-white powder
Stereochemistry (2S, 4R)
Typical Yields and Purity
StepProductTypical Yield (%)Purity (by HPLC)
1 N-Boc-L-hydroxyproline methyl ester85-95>98%
2 N-Boc-O-tert-butyl-L-hydroxyproline methyl ester60-70>97%
3 This compound80-90 (after purification)>99%
Analytical Data
AnalysisExpected Results for this compound
¹H NMR (D₂O)Signals corresponding to the pyrrolidine (B122466) ring protons, with the characteristic singlet for the tert-butyl group around 1.2 ppm.
¹³C NMR (D₂O)Resonances for the carboxyl carbon, the pyrrolidine ring carbons, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spec. (ESI+)m/z = 188.12 [M+H]⁺
Optical Rotation Specific rotation value consistent with the (2S, 4R) configuration.

Logical Workflow Diagram

cluster_synthesis Synthesis cluster_purification Purification Start L-Hydroxyproline Protection N-Boc and Methyl Ester Protection Start->Protection O_tert_butylation O-tert-butylation Protection->O_tert_butylation Deprotection Saponification and N-Boc Cleavage O_tert_butylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Analysis Fraction Analysis (TLC/HPLC) Ion_Exchange->Analysis Isolation Pooling and Lyophilization Analysis->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The described protocols and workflows are intended to assist researchers and drug development professionals in obtaining this valuable amino acid derivative in high purity. Careful execution of the experimental procedures and purification techniques is essential for achieving the desired outcomes.

Spectroscopic Characterization of Fmoc-Hyp(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-4-(tert-butoxy)-L-hydroxyproline (Fmoc-Hyp(tBu)-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of public spectroscopic data for the unprotected H-Hyp(tBu)-OH, this document focuses on its more commonly utilized Fmoc-protected form. The information herein is intended to assist researchers in the identification, characterization, and quality control of this important amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Fmoc-Hyp(tBu)-OH.

Table 1: Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₂₄H₂₇NO₅[1][2][3]
Molecular Weight409.47 g/mol [3][4]
Exact Mass409.18892296 Da[1]
Monoisotopic Mass409.18892296 Da[1]
Table 2: Infrared (IR) Spectroscopy Data

The Attenuated Total Reflectance (ATR) IR spectrum for Fmoc-Hyp(tBu)-OH is available on PubChem.[1] The major absorption bands are interpreted based on characteristic functional group frequencies.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300 (broad)O-H stretchCarboxylic acid
~3000-2850C-H stretchAliphatic (Fmoc, tBu, pyrrolidine)
~1700 (strong)C=O stretchCarboxylic acid & Urethane
~1600C=C stretchAromatic (Fmoc)
~1450 & ~1370C-H bendAliphatic
~1200-1000C-O stretchEther & Carboxylic acid
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a publicly available ¹H NMR spectrum with assigned peaks for Fmoc-Hyp(tBu)-OH is not readily accessible, expected chemical shifts can be predicted based on the molecular structure. Similarly, while PubChem indicates the existence of a ¹³C NMR spectrum, specific peak data is not provided.[1] The expected chemical shift regions are outlined below.

NucleusExpected Chemical Shift (ppm)Corresponding Protons/Carbons
¹H NMR7.8-7.2Aromatic protons (Fmoc group)
4.5-4.0CH and CH₂ protons adjacent to oxygen and nitrogen (Fmoc & pyrrolidine)
3.8-3.2Pyrrolidine (B122466) ring protons
2.5-1.8Pyrrolidine ring protons
1.2tert-Butyl protons
¹³C NMR170-180Carboxylic acid carbon
155-160Urethane carbonyl carbon
140-145Aromatic carbons (Fmoc group)
120-130Aromatic carbons (Fmoc group)
70-80Carbon of the tert-butoxy (B1229062) group
60-70CH and CH₂ carbons of the pyrrolidine ring and Fmoc group
50-60CH and CH₂ carbons of the pyrrolidine ring
28tert-Butyl carbons

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Fmoc-Hyp(tBu)-OH are not widely published. Therefore, the following sections provide generalized procedures for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of Fmoc-protected amino acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Fmoc-Hyp(tBu)-OH sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples.

  • Sample Preparation: Place a small amount of the solid Fmoc-Hyp(tBu)-OH sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of protected amino acids.

  • Sample Preparation: Dissolve a small amount of the Fmoc-Hyp(tBu)-OH sample in a suitable solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting product ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a protected amino acid such as Fmoc-Hyp(tBu)-OH.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for Fmoc-Hyp(tBu)-OH cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Fmoc-Hyp(tBu)-OH NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Characterization Structural Confirmation & Purity Assessment NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

A Technical Guide to H-Hyp(tBu)-OH: Commercial Availability, Purity, and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of O-tert-butyl-L-hydroxyproline (H-Hyp(tBu)-OH), a key building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document clarifies the commercial landscape of this compound, details purity specifications, and offers essential experimental protocols.

A crucial point of clarification for researchers is the distinction between this compound and its more commonly available N-terminally protected form, Fmoc-Hyp(tBu)-OH. While the former is the core compound, the latter is the standard derivative used in solid-phase peptide synthesis (SPPS). This guide will address both compounds to ensure clarity in procurement and application.

Commercial Suppliers and Purity

The vast majority of commercial suppliers offer the Fmoc-protected version of O-tert-butyl-L-hydroxyproline, Fmoc-Hyp(tBu)-OH , under the CAS number 122996-47-8 . This derivative is a standard reagent in Fmoc-based solid-phase peptide synthesis.[1][2] Purity levels for Fmoc-Hyp(tBu)-OH are typically high, with most suppliers guaranteeing a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).

In contrast, the unprotected This compound is less common but is available from a select number of suppliers under the CAS number 79775-07-8 .[3][4][5] Researchers should pay close attention to the CAS number when procuring to ensure they are ordering the correct compound for their needs.

Below is a summary of representative commercial suppliers and their stated purity for both compounds.

Table 1: Commercial Suppliers and Purity of Fmoc-Hyp(tBu)-OH (CAS: 122996-47-8)

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥98.0%HPLC
Chem-Impex≥99%HPLC
Alfa Chemistry≥98.0%HPLC
Advanced ChemTechInformation not specified
Santa Cruz BiotechnologyInformation not specified

Table 2: Commercial Suppliers and Purity of this compound (CAS: 79775-07-8)

SupplierStated PurityAnalytical Method
AapptecInformation not specified
ChemScene≥97%
Fluorochem97%
BLDpharm97%
AmbeedInformation not specified

Experimental Protocols

Fmoc Deprotection of Fmoc-Hyp(tBu)-OH to Yield this compound

The removal of the Fmoc protecting group is a standard procedure in solid-phase peptide synthesis and can be readily applied to Fmoc-Hyp(tBu)-OH in solution.

Materials:

  • Fmoc-Hyp(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve Fmoc-Hyp(tBu)-OH in a solution of 20% piperidine in DMF. A common concentration is approximately 10 mL of the piperidine solution per gram of the Fmoc-protected amino acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Typically, the deprotection is complete within 30 minutes to 2 hours.[6]

  • Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • The resulting residue, which contains the dibenzofulvene-piperidine adduct and the deprotected amino acid, can be further purified. One common method is to precipitate the product.

  • Dissolve the residue in a minimal amount of DCM.

  • Add cold diethyl ether to the solution to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of both Fmoc-Hyp(tBu)-OH and this compound. While specific conditions may vary depending on the equipment and column used, the following provides a general protocol for reversed-phase HPLC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

General Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Inject the sample solution.

  • Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Monitor the elution profile at a suitable wavelength, typically 214 nm for the peptide bond and 254 nm or 265 nm for the Fmoc group.

  • The purity is determined by integrating the peak area of the compound of interest and expressing it as a percentage of the total peak area.

For enantiomeric purity analysis, a chiral stationary phase is required. Polysaccharide-based chiral columns have been shown to be effective for the separation of Fmoc-protected amino acid enantiomers using reversed-phase conditions.[7]

Role in Signaling Pathways: Regulation of HIF-1α

Hydroxyproline plays a critical role in the regulation of the Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels (hypoxia).[8][9] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase (PHD) enzymes. This hydroxylation event is a crucial signal for the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10][11] This process is depicted in the following signaling pathway diagram.

HIF1a_Degradation_Pathway cluster_normoxia Normoxia HIF1a HIF-1α Hyp_HIF1a Hydroxyproline-HIF-1α HIF1a->Hyp_HIF1a Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->Hyp_HIF1a O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD alphaKG α-KG alphaKG->PHD Ub_HIF1a Ubiquitinated HIF-1α Hyp_HIF1a->Ub_HIF1a Recognition & Ubiquitination VHL VHL Complex VHL->Ub_HIF1a Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation

Caption: HIF-1α Degradation Pathway in Normoxia.

This guide serves as a foundational resource for researchers working with this compound and its Fmoc-protected derivative. By understanding the commercial sources, purity standards, and key experimental procedures, scientists can more effectively incorporate this valuable compound into their research and development workflows.

References

Methodological & Application

Application Notes and Protocols for H-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis

(2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid, commonly referred to as this compound, is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc/tBu orthogonal protection strategy.[1][2] This derivative of L-hydroxyproline, a non-proteinogenic amino acid integral to collagen and other structural proteins, features a tert-butyl (tBu) ether protecting group on the hydroxyl functionality of the side chain.[1] This protection is crucial for preventing undesirable side reactions during peptide chain elongation. The tBu group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][4] This orthogonality is fundamental to the successful synthesis of complex peptides with high fidelity.

Key Attributes of this compound

  • High Purity: Commercially available this compound is generally of high purity, which is essential for the successful synthesis of long or complex peptide sequences.

  • Compatibility: It is fully compatible with a wide range of resins (e.g., Wang, Rink Amide), coupling reagents, and solvents commonly used in Fmoc-based SPPS.[3]

  • Versatility: The incorporation of hydroxyproline (B1673980) residues can enhance the structural integrity, metabolic stability, and receptor binding of peptides, making it a valuable tool in drug discovery and the synthesis of collagen-mimetic peptides.[1][5]

Applications

The primary application of this compound is in the synthesis of peptides containing hydroxyproline. This is particularly relevant in:

  • Collagen Research: Synthesis of collagen-mimetic peptides to study collagen structure, stability, and its interaction with other biomolecules.[5][6]

  • Drug Discovery: Modification of bioactive peptides with hydroxyproline can lead to improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.[1]

  • Biomaterials: Development of peptide-based hydrogels and other biomaterials with tailored biological activities.

Data Presentation

While direct head-to-head quantitative comparisons of coupling efficiency for this compound with all available coupling reagents are not extensively documented in single literature sources, the following tables provide representative data extrapolated from studies on sterically hindered amino acids and general SPPS principles. The steric hindrance of the tBu group on the hydroxyproline ring can influence coupling kinetics.[7]

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Purity (%)Notes
HBTU/DIPEAAminium/Uronium Salt30 - 60~95-98Fast and efficient, but potential for racemization with sensitive residues.[8][9]
HATU/DIPEAAminium/Uronium Salt20 - 45>99Highly efficient, especially for difficult couplings; higher cost.[8][9]
HCTU/DIPEAAminium/Uronium Salt30 - 60~98-99A cost-effective alternative to HATU with comparable efficiency.[10]
DIC/HOBtCarbodiimide60 - 120~95-98Low risk of racemization, but slower reaction rates.[11]
COMU/DIPEAAminium/Uronium Salt20 - 45>99Very high reactivity and safer byproducts compared to benzotriazole-based reagents.[9][12]

Note: The presented purity values are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Table 2: Recommended Cleavage Cocktails for Peptides Containing Hyp(tBu)

Cleavage Cocktail Composition (v/v/w)ScavengersTarget Protecting GroupsTypical Cleavage TimeNotes
TFA / H₂O / TIPS (95:2.5:2.5)Triisopropylsilane (TIPS), WatertBu, Boc, Trt, Pbf2 - 4 hoursA standard and effective cocktail for most peptides. TIPS is an excellent scavenger for carbocations.[13][14]
TFA / Thioanisole / H₂O / EDT (90:5:3:2)Thioanisole, Water, Ethanedithiol (EDT)tBu, Boc, Pmc, Mtr2 - 4 hoursUseful for peptides containing arginine residues with Pmc or Mtr protection.
TFA / Phenol / H₂O / TIPS (88:5:5:2)Phenol, Water, TIPStBu, Boc, Trt2 - 4 hoursPhenol can help to solvate the peptide and act as a scavenger.[15]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in SPPS. Optimization may be necessary based on the specific peptide sequence and synthesis scale.

Manual Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling:

    • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF (v/v, ~5 mL) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow for pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.[3]

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers can be programmed to perform the repetitive steps of SPPS. A typical cycle for a 0.1 mmol scale synthesis would involve:

  • Solvent Washes: The synthesizer performs a series of washes with DMF to prepare the resin.

  • Fmoc Deprotection: Delivery of 20% piperidine in DMF for a programmed duration (e.g., 2 x 7 minutes).

  • Washes: Thorough washing with DMF to remove piperidine and the deprotection byproducts.

  • Coupling: Delivery of the pre-activated this compound solution (as described in the manual protocol) and reaction for a programmed time (e.g., 45-90 minutes).

  • Washes: Final washes with DMF to remove excess reagents.

Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail (see Table 2, ~5 mL for 0.1 mmol scale) to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry.[16][17]

Potential Side Reactions and Mitigation Strategies

While the tBu protection of the hydroxyl group in this compound is robust, some general SPPS side reactions should be considered:

  • Incomplete Coupling: Due to the steric hindrance of the Hyp(tBu) residue, incomplete coupling can lead to deletion sequences.

    • Mitigation: Use of more potent coupling reagents like HATU or COMU, performing a double coupling, or increasing the coupling time can improve efficiency.[7][18]

  • Racemization: Although less common with proline derivatives, the choice of base and coupling conditions can influence the stereochemical integrity of the preceding amino acid.

    • Mitigation: Using a weaker base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization. For highly sensitive couplings, base-free conditions with DIC/HOBt are recommended.[11]

  • Formation of t-Butyl Adducts: During TFA cleavage, the released t-butyl cations can react with nucleophilic side chains (e.g., Trp, Met, Cys).

    • Mitigation: The use of scavengers like TIPS, water, and EDT in the cleavage cocktail is essential to quench these reactive species.[4][13]

Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow Resin Start: Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling: this compound + Coupling Reagent (e.g., HCTU) + Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test (Check for completion) Washing2->Kaiser_Test Capping Capping (Optional) (Acetic Anhydride/DIPEA) Kaiser_Test->Capping Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Capping->Repeat Repeat->Fmoc_Deprotection Continue Synthesis Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage End of Sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Signaling Pathway Activated by Collagen-like Peptides

Collagen_Signaling cluster_membrane Cell Membrane Integrin Integrin α1β1/α2β1 FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src Src Family Kinases Integrin->Src Activates CLP Collagen-Like Peptide (containing Hydroxyproline) CLP->Integrin Binds PI3K PI3K FAK->PI3K Cell_Adhesion Cell Adhesion & Spreading FAK->Cell_Adhesion Shc Shc Src->Shc Akt Akt/PKB PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Grb2 Grb2 Shc->Grb2 Ras Ras Grb2->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway MAPK_Pathway->Cell_Proliferation

Caption: A representative signaling pathway initiated by the binding of collagen-like peptides to integrin receptors.[19][20]

Conclusion

This compound is an indispensable reagent for the synthesis of hydroxyproline-containing peptides, offering the necessary side-chain protection for the robust Fmoc/tBu SPPS strategy. While its incorporation may require optimization due to potential steric hindrance, the use of appropriate coupling reagents and optimized protocols enables the efficient synthesis of these valuable peptides. The resulting collagen-mimetic peptides and other hydroxyproline-modified structures have significant applications in biomedical research and drug development, underscoring the importance of mastering the use of this compound in peptide synthesis.

References

Application Note: Strategic Use of Hydroxyproline Derivatives in Fmoc and Boc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the development of therapeutics, research tools, and novel biomaterials. The two dominant SPPS methodologies are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) strategy and the acid-labile tert-butyloxycarbonyl (Boc) strategy.[1] The choice between these methods dictates the entire synthetic approach, particularly the selection of protecting groups for reactive amino acid side chains to prevent unwanted side reactions.[2]

Hydroxyproline (B1673980) (Hyp), a critical post-translationally modified amino acid vital for collagen stability, is often incorporated into synthetic peptides to modulate their structure and function. This note provides a detailed guide on the correct application of its tert-butyl protected derivative, H-Hyp(tBu)-OH, within Fmoc and Boc synthesis frameworks, highlighting the critical principle of protecting group orthogonality.

Core Principles: Fmoc vs. Boc Orthogonality

The success of SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] This allows for the selective deprotection of the α-amino group at each cycle while keeping the side-chain protection intact until the final cleavage step.

  • Fmoc/tBu Strategy: This is a fully orthogonal system.[4][5]

    • Nα-Protection: The Fmoc group is removed at each step with a base (e.g., 20% piperidine (B6355638) in DMF).[6]

    • Side-Chain Protection: tert-Butyl (tBu) based groups are used, which are stable to base but are cleaved by moderate-to-strong acid (e.g., Trifluoroacetic Acid, TFA).[6][]

  • Boc/Bzl Strategy: This is considered a "quasi-orthogonal" system.[4][8]

    • Nα-Protection: The Boc group is removed at each step with a moderate acid (e.g., TFA).[1][9]

    • Side-Chain Protection: Benzyl (Bzl) or other groups are used, which are stable to TFA but require a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF, or Trifluoromethanesulfonic acid, TFMSA) for removal during the final cleavage.[5][10][11]

The differing lability of protecting groups to specific reagents is the foundation of a successful synthesis strategy.

G cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_N Peptide-N(α)-Fmoc Deprotect_Fmoc Piperidine (Base) Fmoc_N->Deprotect_Fmoc Cleaved Deprotect_Final_Fmoc TFA (Strong Acid) Fmoc_N->Deprotect_Final_Fmoc Cleaved Side_tBu AA(Side Chain-tBu) Side_tBu->Deprotect_Fmoc Stable Side_tBu->Deprotect_Final_Fmoc Cleaved Boc_N Peptide-N(α)-Boc Deprotect_Boc TFA (Moderate Acid) Boc_N->Deprotect_Boc Cleaved Deprotect_Final_Boc HF / TFMSA (Very Strong Acid) Boc_N->Deprotect_Final_Boc Cleaved Side_Bzl AA(Side Chain-Bzl) Side_Bzl->Deprotect_Boc Stable Side_Bzl->Deprotect_Final_Boc Cleaved

Diagram 1: Orthogonality of Fmoc and Boc Strategies.

Application of Hyp(tBu) in Fmoc SPPS: A Compatible Strategy

The derivative Fmoc-Hyp(tBu)-OH is the standard and appropriate building block for incorporating hydroxyproline in the Fmoc strategy.[12]

Chemical Rationale: The tBu group protecting the hydroxyl side chain is completely stable to the basic conditions (piperidine) used for the repetitive Nα-Fmoc deprotection.[13] It is efficiently removed only during the final cleavage step with a strong acid cocktail (e.g., TFA-based), which simultaneously cleaves the peptide from the resin and removes all other acid-labile side-chain protecting groups.[14][15] This perfect orthogonality ensures a high-quality synthesis with minimal side reactions.

Data Presentation: Fmoc-Hyp(tBu)-OH Synthesis Parameters
ParameterTypical ValueNotes
Amino Acid Derivative Fmoc-Hyp(tBu)-OHStandard commercially available building block.[16][17]
Coupling Reagents HBTU/HATU/HCTU + DIEA; DIC/OxymaHigh efficiency coupling is readily achieved.[18][19]
Coupling Time 30 - 120 minutesSequence and synthesizer dependent. Monitor with Kaiser test.[5]
Nα-Deprotection 20% Piperidine in DMFStandard Fmoc deprotection protocol.
Final Cleavage/Deprotection 95% TFA / 2.5% H₂O / 2.5% TISCleaves peptide from resin and removes tBu group.[14]
Expected Purity (Crude) >85%Dependent on peptide length and sequence.
Overall Yield HighGenerally excellent incorporation efficiency.
Experimental Protocol: Single Coupling Cycle for Fmoc-Hyp(tBu)-OH

This protocol outlines a standard automated synthesis cycle after the previous amino acid has been deprotected, exposing a free N-terminal amine on the resin-bound peptide.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is washed thoroughly with Dimethylformamide (DMF) (e.g., 5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and an activator base like N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), the coupling is incomplete and should be repeated.[18]

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the peptide-resin extensively with DMF (e.g., 5 x 1 min) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-20 minutes. This step is followed by thorough washing.

  • Fmoc Deprotection:

    • Treat the peptide-resin with a solution of 20% piperidine in DMF.

    • Agitate for 5-20 minutes (a 2-step deprotection, e.g., 2 min + 10 min, is common).

  • Final Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF (e.g., 5 x 1 min) to prepare for the next coupling cycle.

G Resin Peptide-Resin-NH2 Couple Couple to Resin Resin->Couple Activate Activate Fmoc-Hyp(tBu)-OH (HBTU/DIEA) Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Recouple) Deprotect Deprotect (20% Piperidine) Kaiser->Deprotect Negative Wash2 Wash (DMF) Deprotect->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Diagram 2: Workflow for Fmoc-Hyp(tBu)-OH Coupling Cycle.

Application of Hyp(tBu) in Boc SPPS: An Incompatible Strategy

Using a tert-butyl side-chain protection for hydroxyproline, as in Boc-Hyp(tBu)-OH , is fundamentally incompatible with the Boc SPPS strategy.

Chemical Rationale: The Boc strategy relies on the repetitive use of a moderate acid (TFA) to remove the Nα-Boc group at each cycle.[9] The tBu ether protecting the Hyp side chain is also labile to TFA.[20] Therefore, at every Nα-deprotection step, the side chain of any incorporated Hyp(tBu) residue would also be prematurely deprotected. This non-orthogonality leads to a cascade of problems:

  • Chain Branching: The newly exposed hydroxyl group can be acylated during subsequent coupling steps, leading to branched peptide impurities.

  • Low Yield: The target peptide yield will be drastically reduced due to the formation of multiple side products.

  • Purification Challenges: The final crude product will be a complex mixture that is extremely difficult or impossible to purify.

The Correct Alternative for Boc SPPS: For Boc synthesis, a side-chain protecting group that is stable to TFA is required. The standard choice for the hydroxyl group of hydroxyproline is the Benzyl (Bzl) ether . The correct building block is therefore Boc-Hyp(Bzl)-OH . The Bzl group is stable during the entire synthesis and is only removed during the final, harsh acid cleavage step with HF or TFMSA.[10][21]

Data Presentation: Comparison of Hyp Derivatives in Boc SPPS
ParameterIncorrect: Boc-Hyp(tBu)-OHCorrect: Boc-Hyp(Bzl)-OH
Nα-Deprotection Reagent TFA (e.g., 25-50% in DCM)TFA (e.g., 25-50% in DCM)
Side-Chain Stability Labile: Prematurely removed by TFAStable: Unaffected by TFA
Orthogonality No (Non-Orthogonal)Yes (Quasi-Orthogonal)
Major Side Reactions Chain branching, acylation of side chainMinimal with proper scavengers
Expected Purity (Crude) Very Low (<10%)High (>70%)
Overall Yield Extremely Low / FailureGood to High
Final Cleavage Reagent HF / TFMSAHF / TFMSA
Experimental Protocol: Single Coupling Cycle for Boc-Hyp(Bzl)-OH (Correct Method)

This protocol outlines the standard manual steps for incorporating the correct Hyp derivative in a Boc-SPPS workflow.

  • Resin Preparation: The peptide-resin (e.g., MBHA or PAM resin) is swelled in Dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes, then drain.

    • Treat again with 25-50% TFA in DCM for 20-30 minutes and agitate.[22]

    • Drain and wash thoroughly with DCM.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF or DCM to neutralize the ammonium (B1175870) salt.

    • Wash thoroughly with DCM to remove excess base.[23]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 eq.) and a coupling agent like HOBt (3 eq.) in DMF/DCM.

    • Add DCC or DIC (3 eq.) and stir for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the DCU byproduct and add it to the neutralized resin.

    • Agitate for 2-4 hours and monitor for completion via a Kaiser test.

  • Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DCM and DMF to prepare for the next deprotection cycle.

G cluster_0 Incorrect Strategy: Use of Boc-Hyp(tBu)-OH Start Peptide-Hyp(tBu)-N(α)-Boc TFA_Step Add TFA for Nα Deprotection Start->TFA_Step Result Undesired Mixture: - Peptide-Hyp(OH)-NH3+ - Peptide-Hyp(tBu)-NH3+ TFA_Step->Result Both Boc and tBu are cleaved Side_Reaction Next Coupling Step: Chain Branching at -OH Result->Side_Reaction

References

Application Notes and Protocols: Incorporation of H-Hyp(tBu)-OH into Collagen-Mimetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to tissues and plays a crucial role in cell adhesion, signaling, and tissue regeneration. Its unique triple-helical structure, formed by repeating Gly-X-Y amino acid sequences, is fundamental to its biological function. Collagen-mimetic peptides (CMPs) are synthetic peptides designed to mimic this triple-helical structure, offering a powerful tool for studying collagen biology, developing novel biomaterials, and designing targeted therapeutics.

A key amino acid in natural collagen is (2S,4R)-4-hydroxyproline (Hyp), which is critical for the thermal stability of the triple helix.[1][2] The incorporation of Hyp into synthetic CMPs is therefore essential for creating stable, functional mimics. This application note details the use of N-Fmoc-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH), a protected form of hydroxyproline, in the solid-phase peptide synthesis (SPPS) of CMPs. The use of the tert-butyl (tBu) protecting group on the hydroxyl function of Hyp prevents undesirable side reactions during synthesis, leading to higher purity and yield of the final peptide.[3][4][5]

These notes provide detailed protocols for the synthesis, purification, and characterization of CMPs containing Hyp, along with an overview of their potential applications in modulating cellular signaling pathways.

Data Presentation: Thermal Stability of Collagen-Mimetic Peptides

The thermal stability of a CMP is a critical parameter that reflects its ability to form and maintain a stable triple-helical structure. This is typically quantified by the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The Tm is highly dependent on the peptide sequence, length, and the content of stabilizing residues like hydroxyproline. Below is a summary of reported Tm values for various (Gly-Pro-Hyp)n peptides, demonstrating the impact of sequence length and Hyp content on triple helix stability.

Peptide SequenceLength (residues)Melting Temperature (Tm) in °CReference(s)
(Gly-Pro-Hyp)₆1810
(Gly-Pro-Hyp)₇2137[6]
(Gly-Pro-Hyp)₈2447.3[3]
(Gly-Pro-Hyp)₁₀3058.8 - 69[1][6]
poly(Pro-Hyp-Gly)₁₀>30>80[7]
(Pro-Pro-Gly)₁₀30~27[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (Gly-Pro-Hyp)₇ CMP using Fmoc-Hyp(tBu)-OH

This protocol outlines the manual synthesis of a (Gly-Pro-Hyp)₇ peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide. The synthesis is based on the well-established Fmoc/tBu strategy.[8]

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Gly-OH

  • Fmoc-Pro-OH

  • Fmoc-Hyp(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Solid Phase Peptide Synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (repeated for each amino acid in the sequence, starting from the C-terminus):

    • Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH, or Fmoc-Gly-OH), 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow/colorless beads), proceed to the next step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Gly-Pro-Hyp-Gly-Pro-Hyp-Gly-Pro-Hyp-Gly-Pro-Hyp-Gly-Pro-Hyp.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Solvent A)

  • Acetonitrile with 0.1% TFA (Solvent B)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide by reverse-phase HPLC using a gradient of Solvent B.

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization:

    • Freeze the purified fractions and lyophilize to obtain a white, fluffy powder.

    • Store the lyophilized peptide at -20°C or -80°C.

Protocol 3: Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified, lyophilized CMP

  • Phosphate-buffered saline (PBS), pH 7.4

  • Circular dichroism (CD) spectropolarimeter with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in PBS to a final concentration of 0.1-0.2 mg/mL.

    • To ensure complete triple helix formation, incubate the peptide solution at 4°C for at least 24 hours before analysis.

  • CD Spectrum Acquisition:

    • Record a baseline spectrum of the PBS buffer at 4°C.

    • Record the CD spectrum of the peptide solution from 190 nm to 260 nm at 4°C. A positive peak around 225 nm is characteristic of the collagen triple helix.

  • Thermal Melting:

    • Monitor the CD signal at 225 nm as the temperature is increased from 4°C to 80°C at a controlled rate (e.g., 0.5°C/minute).[9]

    • Allow the sample to equilibrate for 1-2 minutes at each temperature point before recording the signal.

  • Data Analysis:

    • Plot the molar ellipticity at 225 nm as a function of temperature.

    • The resulting curve should be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined from the peak of the first derivative of the melting curve.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Peptide Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Fmoc-Hyp(tBu)-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_MS Mass Spectrometry (Identity Confirmation) Purification->Characterization_MS CD_Spec Circular Dichroism (Triple Helix Confirmation) Characterization_MS->CD_Spec Thermal_Melt Thermal Melting (Tm) (Stability Analysis) CD_Spec->Thermal_Melt Cell_Adhesion Cell Adhesion Assays Thermal_Melt->Cell_Adhesion Signaling_Assay Signaling Pathway Activation (e.g., Western Blot) Cell_Adhesion->Signaling_Assay Functional_Assay Functional Assays (e.g., Proliferation, Differentiation) Signaling_Assay->Functional_Assay

Caption: Experimental workflow for the synthesis and evaluation of collagen-mimetic peptides.

Integrin Signaling Pathway

G CMP Collagen-Mimetic Peptide Integrin Integrin αβ Receptor CMP->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Differentiation, Survival ERK->Cell_Response Regulates

Caption: Integrin-mediated signaling cascade activated by collagen-mimetic peptides.

LAIR-1 Signaling Pathway

G CMP Collagen-Mimetic Peptide LAIR1 LAIR-1 Receptor CMP->LAIR1 Binds ITIM ITIM motifs (phosphorylated) LAIR1->ITIM Induces Phosphorylation SHP1_2 SHP-1 / SHP-2 (Phosphatases) ITIM->SHP1_2 Recruits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SHP1_2->Downstream Dephosphorylates Inhibition Inhibition of Cellular Activation Downstream->Inhibition

Caption: Inhibitory signaling pathway of the LAIR-1 receptor upon binding to CMPs.

Applications in Research and Drug Development

CMPs synthesized with H-Hyp(tBu)-OH are valuable tools for a range of applications:

  • Biomaterial Development: Stable, triple-helical CMPs can be used to create hydrogels and scaffolds for tissue engineering and regenerative medicine, mimicking the natural extracellular matrix.[11]

  • Drug Delivery: CMPs can be conjugated to drugs or imaging agents to target areas of collagen remodeling or damage, which is often associated with diseases like cancer and fibrosis.

  • Studying Cell-Matrix Interactions: CMPs containing specific recognition sequences can be used to investigate the binding of cell surface receptors like integrins and discoidin domain receptors, and to elucidate their downstream signaling pathways.[3][12]

  • Modulating Immune Responses: CMPs can interact with immune receptors such as LAIR-1, which is expressed on most immune cells and plays a role in immune regulation.[13] Designing CMPs that either activate or block these receptors has therapeutic potential for autoimmune diseases and cancer.

References

Synthesis of Bioactive Peptides Containing Hyp(tBu) Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Hydroxyproline (Hyp), a key component of collagen, is of particular interest due to its ability to confer structural stability and influence biological activity. The use of its tert-butyl protected form, Fmoc-Hyp(tBu)-OH, in solid-phase peptide synthesis (SPPS) allows for the precise insertion of this valuable residue into bioactive peptides. This modification can lead to improved metabolic stability, enhanced receptor binding, and altered pharmacokinetic profiles.[1]

This document provides detailed application notes and protocols for the synthesis of bioactive peptides containing Hyp(tBu) residues, focusing on the widely used Fmoc/tBu strategy. It includes quantitative data on synthesis outcomes, step-by-step experimental procedures, and visualizations of relevant biological pathways and synthetic workflows.

Data Presentation: Synthesis and Activity of Hyp(tBu)-Containing Peptides

The following table summarizes quantitative data for the synthesis and biological activity of representative bioactive peptides incorporating hydroxyproline.

Peptide Name/ClassSequenceSynthesis Yield (%)Purity (%)Biological Activity (IC₅₀/Kᵢ)
Bradykinin (B550075) B2 Receptor Agonist H-DArg-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-Arg-OH (JMV1116)Data not available>95% (assumed based on standard purification)Kᵢ = 0.7 nM (Human B2 Receptor)[1]
Integrin Ligand (RGD Peptide) DOTA-conjugated cyclo[RGDfK]36% (overall)>95% (assumed based on standard purification)IC₅₀ = 212 nM (for αvβ3 integrin)[2]
HIF-1α Inhibitor Sulfonyl-γ-AApeptide (HC13)Data not available>95% (assumed based on standard purification)IC₅₀ = 3.43 µM (inhibits HIF-1α/p300 interaction)[3]

Mandatory Visualizations

Experimental Workflow for SPPS of Hyp(tBu)-Containing Peptides

This diagram outlines the key stages of solid-phase peptide synthesis for incorporating a Hyp(tBu) residue.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection_1 Wash_1 Washing (DMF) Fmoc_Deprotection_1->Wash_1 Coupling Coupling of Fmoc-Hyp(tBu)-OH (e.g., HBTU/DIPEA in DMF) Wash_1->Coupling Wash_2 Washing (DMF) Coupling->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Chain_Elongation Chain Elongation (Repeat Deprotection/Coupling) Fmoc_Deprotection_2->Chain_Elongation Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Chain_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a Hyp(tBu) residue.

Signaling Pathway: HIF-1α Regulation and Potential Inhibition

This diagram illustrates the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and a potential point of intervention for Hyp-containing peptide inhibitors. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. In hypoxic conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and activates the transcription of target genes.[3] Some synthetic peptides can inhibit the interaction between HIF-1α and its coactivator p300.[3]

HIF1a_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD O₂ Hyp_HIF1a Hydroxylated HIF-1α (Hyp-HIF-1α) PHD->Hyp_HIF1a VHL VHL E3 Ligase Hyp_HIF1a->VHL Degradation Proteasomal Degradation VHL->Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex p300 p300/CBP HIF1_complex->p300 Transcription Gene Transcription (e.g., VEGF, GLUT1) p300->Transcription Inhibitor Hyp-Containing Peptide Inhibitor Inhibitor->p300 Inhibition

Caption: Simplified diagram of the HIF-1α signaling pathway and a point of therapeutic intervention.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hyp(tBu)-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a Hyp(tBu) residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-Hyp(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the tBu group, a longer coupling time or a double coupling may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates complete coupling).

    • If the Kaiser test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (3 x 1 min) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol 2: Purification and Characterization of Hyp(tBu)-Containing Peptides

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade) with 0.1% TFA (Solvent A)

  • Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)

  • Preparative and analytical RP-HPLC columns (e.g., C18)

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B).

    • Filter the solution to remove any particulates.

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with Solvent A.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Collect fractions corresponding to the major peptide peak.

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a freezer).

    • Lyophilize the frozen sample to obtain the pure peptide as a white powder.

  • Final Quality Control:

    • Determine the final purity of the lyophilized peptide using analytical RP-HPLC.

    • Confirm the molecular weight of the final product using mass spectrometry.

Conclusion

The incorporation of Hyp(tBu) residues into bioactive peptides is a valuable tool for modulating their pharmacological properties. The use of Fmoc-Hyp(tBu)-OH in standard SPPS protocols, with considerations for its steric bulk during coupling, allows for the efficient synthesis of these modified peptides. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the field of peptide-based drug discovery and development, facilitating the exploration of novel therapeutic candidates with enhanced stability and activity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling to H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of amino acids to H-Hyp(tBu)-OH. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to this compound often difficult?

A1: Coupling to this compound, a derivative of proline, presents several challenges primarily due to its nature as a secondary amine, which is less nucleophilic and thus less reactive than the primary amines of other amino acids.[1] The steric hindrance from the cyclic structure of the proline ring and the bulky tert-butyl (tBu) protecting group on the hydroxyl moiety further impedes the approach of the activated amino acid, leading to slower reaction rates and incomplete couplings.[2]

Q2: How can I detect incomplete coupling to this compound?

A2: The standard Kaiser test is not reliable for monitoring coupling to secondary amines like this compound, as it typically yields a weak brownish-red color instead of a distinct blue, which can be misleading.[3][4][5] More reliable qualitative methods for detecting unreacted secondary amines include the isatin (B1672199) test or the chloranil (B122849) test, both of which produce a blue color in the presence of unprotected N-terminal proline derivatives.[4][5][6] For a quantitative assessment, a test cleavage of a small amount of resin followed by HPLC/MS analysis can confirm the presence of deletion sequences.

Q3: What are the initial signs of a difficult coupling reaction involving this compound?

A3: During manual synthesis, a positive or ambiguous result from a chloranil or isatin test after the coupling step is a direct indicator. In automated synthesis, if the peptide sequence is known to be "difficult", it is prudent to anticipate challenges.[7] Signs of peptide aggregation on the resin, such as reduced swelling or clumping, can also suggest that coupling reactions may be hindered.

Q4: Can peptide aggregation on the resin affect coupling to this compound?

A4: Yes, peptide aggregation is a major cause of incomplete coupling. As the peptide chain elongates, it can form secondary structures that lead to inter-chain aggregation, making the N-terminal amine of this compound inaccessible to the incoming activated amino acid. This is particularly common in hydrophobic sequences.

Troubleshooting Guide for Incomplete Coupling

If you have identified an incomplete coupling to this compound, follow this troubleshooting guide to improve your synthesis outcome.

Problem: Positive Chloranil/Isatin test after coupling, indicating free secondary amines.

Solution 1: Perform a Double Coupling

A second coupling step with fresh reagents is a common and effective strategy to drive the reaction to completion, especially for difficult residues like proline derivatives.[1][7][8]

Solution 2: Utilize a More Potent Coupling Reagent

If standard coupling reagents are inefficient, switching to a more powerful one can significantly improve yields. Reagents based on phosphonium (B103445) or uronium salts are generally more effective for sterically hindered couplings.

Solution 3: Optimize Reaction Conditions

Increasing the reaction time and concentration of reagents can enhance the probability of successful coupling.[1] While elevated temperatures can also be beneficial, they should be used with caution to avoid racemization.

Problem: Persistent incomplete coupling despite troubleshooting.

Solution: Capping of Unreacted Amines

If a second coupling fails to complete the reaction, it is crucial to cap the unreacted N-terminal of this compound to prevent the formation of deletion peptide impurities. This is achieved by acetylating the free amine with acetic anhydride (B1165640).

Quantitative Data Summary

The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following table summarizes the relative efficiency of common coupling reagents for such difficult couplings.

Coupling Reagent ClassReagentTypical Coupling Time (min)Relative Coupling EfficiencyKey Considerations
CarbodiimidesDIC/HOBt60 - 120ModerateSlower reaction rates, potential for N-acylurea formation.[2]
Aminium/Uronium SaltsHBTU30 - 60HighFast and efficient, widely used. Potential for guanidinylation if used in excess.[2][9]
Aminium/Uronium SaltsHATU20 - 45Very HighHighly reactive, excellent for hindered couplings and N-methyl amino acids, low racemization.[2][9][10][11]
Phosphonium SaltsPyBOP30 - 60HighEfficient, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[2]
Aminium/Uronium SaltsCOMU20 - 45Very HighVery high reactivity, safer byproducts than benzotriazole-based reagents.[9][12]

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines

  • Objective: To qualitatively detect the presence of free secondary amines on the resin.

  • Reagents:

    • Reagent A: 2% Acetaldehyde in DMF

    • Reagent B: 2% Chloranil in DMF

  • Procedure:

    • Place a small sample of resin (1-5 mg) in a small test tube.

    • Add 1 drop of Reagent A.

    • Add 1 drop of Reagent B.

    • Let the mixture stand at room temperature for 5 minutes.

    • Observe the color of the beads.

  • Interpretation:

    • Blue beads: Indicates the presence of free secondary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free secondary amines (complete coupling).[4]

Protocol 2: Double Coupling of an Amino Acid

  • Objective: To drive an incomplete coupling reaction to completion.

  • Procedure:

    • After the first coupling reaction, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.

    • Repeat the coupling step using a freshly prepared solution of the activated amino acid with the same equivalents as the initial coupling.

    • Allow the second coupling reaction to proceed for the same duration as the first.

    • After the second coupling, wash the resin with DMF (3-5 times).

    • Perform a chloranil or isatin test to check for completion.

Protocol 3: Coupling with HATU for a Difficult Amino Acid

  • Objective: To achieve high coupling efficiency for a sterically hindered amino acid.

  • Materials:

    • Peptide-resin with a free N-terminal amine.

    • Fmoc-protected amino acid (3-5 equivalents).

    • HATU (2.9-4.9 equivalents).

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • N,N-Dimethylformamide (DMF).

  • Procedure:

    • Wash the deprotected peptide-resin thoroughly with DMF (5 times).

    • In a separate vial, dissolve the Fmoc-protected amino acid in DMF.

    • Add HATU and DIPEA to the amino acid solution.

    • Gently swirl the activation mixture for 1-5 minutes at room temperature (pre-activation).

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the time can be extended.

    • Monitor the reaction completion with the appropriate test (e.g., chloranil test).

    • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF.[10][13]

Protocol 4: Capping of Unreacted Amines

  • Objective: To terminate peptide chains that have failed to couple.

  • Materials:

    • Peptide-resin with unreacted N-terminal amines.

    • Capping Solution: Acetic anhydride and pyridine (B92270) (or DIPEA) in DMF (e.g., 1:1:8 v/v/v).

  • Procedure:

    • Wash the peptide-resin thoroughly with DMF.

    • Add the capping solution to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the capping solution.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

cluster_SPPS_Cycle Standard SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat for next cycle Coupling Amino Acid Coupling (e.g., DIC/HOBt) Wash1->Coupling Repeat for next cycle Wash2 DMF Wash Coupling->Wash2 Repeat for next cycle Wash2->Deprotection Repeat for next cycle

Caption: A simplified workflow of a standard solid-phase peptide synthesis (SPPS) cycle.

Start Incomplete Coupling to This compound Detected (e.g., Positive Chloranil Test) DoubleCouple Perform Double Coupling Start->DoubleCouple Check1 Check Coupling Completion DoubleCouple->Check1 StrongerReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Check1->StrongerReagent Still Incomplete Proceed Proceed to Next Deprotection Step Check1->Proceed Complete Check2 Check Coupling Completion StrongerReagent->Check2 OptimizeConditions Optimize Reaction Conditions (Time, Concentration) Check2->OptimizeConditions Still Incomplete Check2->Proceed Complete Check3 Check Coupling Completion OptimizeConditions->Check3 Capping Cap Unreacted Amines (Acetic Anhydride) Check3->Capping Still Incomplete Check3->Proceed Complete Capping->Proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling to this compound.

cluster_Activation Carboxylic Acid Activation Pathways cluster_Coupling Amide Bond Formation AminoAcid Fmoc-AA-OH ActiveEster Activated Intermediate (Active Ester) AminoAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Elongated Peptide-Resin ActiveEster->CoupledPeptide PeptideResin Peptide-Resin with free N-terminal amine PeptideResin->CoupledPeptide

Caption: General mechanism for amino acid activation and coupling in SPPS.

References

Side reactions involving the tert-butyl group of H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions involving the tert-butyl (tBu) protecting group of H-Hyp(tBu)-OH and other tBu-protected amino acids used in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the function of the tert-butyl (tBu) group on this compound?

A1: In Fmoc-based solid-phase peptide synthesis, this compound is used as Fmoc-Hyp(tBu)-OH. The tert-butyl group serves as a protecting group for the hydroxyl functionality of the hydroxyproline (B1673980) side chain.[1][2] This protection prevents the hydroxyl group from participating in unwanted side reactions during the peptide chain elongation process.[1][3] The tBu group is stable under the basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF) but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage step.[4] This selective removal is a key principle of the orthogonal Fmoc/tBu protection strategy.[4][5]

Q2: What is the primary side reaction associated with the tert-butyl group?

A2: The primary side reaction occurs during the final acidic cleavage of the peptide from the resin. Strong acids like TFA cleave the tBu group, generating a highly reactive tert-butyl cation as a byproduct.[5][6] This electrophilic cation can then attack nucleophilic residues within the peptide sequence, leading to undesired modifications.[5][7]

Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A3: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. The most commonly affected residues are:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to t-butylation.

  • Methionine (Met): The sulfur atom in the thioether side chain can be alkylated.[5]

  • Cysteine (Cys): The thiol group is also a target for the tert-butyl cation.[5]

Q4: How can these side reactions be prevented?

A4: The most effective method to prevent t-butylation side reactions is to use "scavengers" in the cleavage cocktail.[5][6] Scavengers are nucleophilic agents that are added to the cleavage solution to trap the reactive tert-butyl cations before they can modify the peptide.[5][7]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution
Unexpected mass peak at +56 Da (or multiples thereof) in the final peptide analysis (LC-MS).This strongly indicates the addition of one or more tert-butyl groups to the peptide. The tert-butyl cation, generated during TFA cleavage, has alkylated a susceptible amino acid residue (e.g., Trp, Met, Cys).[5][6]Re-cleave the peptide from the resin using a cleavage cocktail that includes appropriate scavengers. A common and effective scavenger is Dithioethane (DTE) at a concentration of 0.5%.[5][7] Other scavengers like thioanisole (B89551) can also be employed.[3]
Low yield of the desired peptide and multiple unidentified impurities. Incomplete removal of side-chain protecting groups or significant side reactions during cleavage. The absence of scavengers allows the tert-butyl cations to react extensively, reducing the yield of the target peptide.Optimize the cleavage protocol. Ensure a sufficient volume of cleavage cocktail and an adequate reaction time. Most importantly, incorporate a scavenger cocktail designed to protect susceptible residues present in your peptide sequence.
Premature loss of the tBu group during synthesis. While generally stable to the basic conditions of Fmoc deprotection, prolonged exposure or the use of stronger bases could potentially lead to some loss of the tBu group, though this is less common than cleavage-related issues.[8][9]Ensure standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are used. Avoid unnecessarily long deprotection times. If issues persist, verify the stability of the specific batch of Fmoc-Hyp(tBu)-OH.

Experimental Protocols

Standard Protocol for Peptide Cleavage and Deprotection with Scavengers

This protocol is designed to efficiently cleave the peptide from the resin while simultaneously removing acid-labile side-chain protecting groups like tert-butyl and minimizing side reactions.

Reagents:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade (95%)

  • Deionized Water (2.5%)

  • Triisopropylsilane (TIS) (2.5%)

  • Dithioethane (DTE) or 1,2-ethanedithiol (B43112) (EDT) (Optional, but recommended for peptides with Trp, Met, or Cys)

Procedure:

  • Place the dry peptide-bound resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail. For a standard "Reagent B" cocktail, mix:

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • If your peptide contains Trp, Met, or Cys, add 0.5% DTE or EDT to the mixture to scavenge the tert-butyl cations.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Troubleshooting tBu-Related Side Reactions

G A Analysis of Crude Peptide (LC-MS) B Unexpected Peak at Mass +56 Da? A->B C tert-Butylation Side Reaction Confirmed B->C Yes D No Significant +56 Da Peak B->D No F Modify Cleavage Protocol: Add Scavengers (e.g., DTE, Thioanisole) C->F E Proceed with Standard Purification D->E G Re-cleave Peptide from Resin F->G H Re-analyze Crude Peptide G->H H->A

Caption: Troubleshooting workflow for identifying and resolving tert-butyl adduction.

Mechanism of tert-Butyl Cation Side Reaction and Prevention

G cluster_0 Cleavage Step (TFA) cluster_1 Side Reaction Pathway cluster_2 Preventative Pathway with Scavenger A Hyp(tBu)-Peptide B tert-Butyl Cation (+C(CH3)3) A->B H+ (TFA) C Deprotected Peptide A->C H+ (TFA) E t-Butylated Tryptophan (+56 Da Adduct) B->E G Neutralized Byproduct B->G D Tryptophan Residue D->E F Scavenger (e.g., DTE) F->G

Caption: Formation of tert-butyl cation and its subsequent reaction pathways.

References

Racemization of H-Hyp(tBu)-OH during activation and coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of H-Hyp(tBu)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its L- and D-forms.[1] In peptide synthesis, this is a critical side reaction because the biological activity and structure of a peptide are highly dependent on the specific stereochemistry of its constituent amino acids. For peptides incorporating 4-hydroxyproline, such as this compound, racemization can lead to the formation of diastereomeric peptides with potentially altered conformations and biological functions, complicating purification and compromising the final product's efficacy and safety.

Q2: What are the primary mechanisms that cause racemization during the activation and coupling of this compound?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (B7731731) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers.

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate. This achiral intermediate can then be protonated from either side, leading to racemization. This mechanism is more prevalent under strongly basic conditions.[2]

Urethane-based protecting groups like Fmoc, used with this compound, are generally less prone to racemization via the oxazolone pathway compared to amide-based protecting groups.[3]

Q3: Which factors influence the extent of racemization of this compound?

A3: Several factors during the activation and coupling steps can influence the degree of racemization:

  • Coupling Reagent: The choice of coupling reagent significantly impacts the rate of activation and the nature of the activated intermediate. Faster and more efficient coupling reagents generally lead to less racemization as they reduce the lifetime of the reactive intermediate.

  • Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases can increase the rate of α-proton abstraction, leading to higher levels of racemization.

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates, thereby affecting the extent of racemization.[4]

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.

  • Pre-activation Time: Longer pre-activation times, where the carboxylic acid is activated before the addition of the amine component, can increase the risk of racemization as the activated intermediate has more time to epimerize.

Troubleshooting Guides

Problem: High levels of diastereomeric impurities detected after coupling this compound.

This troubleshooting guide will help you identify the potential causes of racemization and provide solutions to minimize it.

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions High Diastereomeric Impurity High Diastereomeric Impurity Coupling Reagent Coupling Reagent High Diastereomeric Impurity->Coupling Reagent Investigate Base Base High Diastereomeric Impurity->Base Investigate Reaction Conditions Reaction Conditions High Diastereomeric Impurity->Reaction Conditions Investigate Optimize Coupling Reagent Optimize Coupling Reagent Coupling Reagent->Optimize Coupling Reagent Leads to Select Appropriate Base Select Appropriate Base Base->Select Appropriate Base Leads to Modify Reaction Conditions Modify Reaction Conditions Reaction Conditions->Modify Reaction Conditions Leads to Use COMU or PyOxim Use COMU or PyOxim Optimize Coupling Reagent->Use COMU or PyOxim Consider HATU Consider HATU Optimize Coupling Reagent->Consider HATU Use Collidine instead of DIPEA/NMM Use Collidine instead of DIPEA/NMM Select Appropriate Base->Use Collidine instead of DIPEA/NMM Lower Temperature Lower Temperature Modify Reaction Conditions->Lower Temperature Minimize Pre-activation Time Minimize Pre-activation Time Modify Reaction Conditions->Minimize Pre-activation Time Use Less Polar Solvent Use Less Polar Solvent Modify Reaction Conditions->Use Less Polar Solvent

Caption: Troubleshooting workflow for addressing this compound racemization.

Data Presentation: Comparison of Coupling Reagents and Bases

While specific quantitative data for the racemization of this compound is limited in the literature, the following tables provide a qualitative and semi-quantitative comparison based on studies of other racemization-prone amino acids and general principles of peptide chemistry.

Table 1: Qualitative Racemization Risk with Common Coupling Reagents

Coupling ReagentAdditiveRacemization RiskComments
Carbodiimides
DIC/DCCHOBtModerateHOBt is a classic racemization suppressor.[3]
DIC/DCCHOAtLow to ModerateHOAt is generally more effective than HOBt in suppressing racemization.[5]
DIC/DCCOxymaPure®Low to ModerateA safer and effective alternative to HOBt/HOAt.[6]
Phosphonium (B103445) Salts
PyBOP®-ModerateGenerally reliable, but can lead to racemization in sensitive cases.[7]
PyAOP-LowThe HOAt-based analogue of PyBOP, showing lower racemization.
PyOxim-LowOxyma-based phosphonium salt, demonstrates low racemization potential.[8]
Aminium/Uronium Salts
HBTU/TBTU-ModerateWidely used, but can cause racemization, especially with strong bases.[7]
HCTU-Low to ModerateGenerally shows lower racemization than HBTU.[9]
HATU-LowConsidered one of the best reagents for minimizing racemization due to its HOAt base.[7]
COMU®-LowHighly efficient with low racemization, based on OxymaPure.[6]

Table 2: Influence of Base on Racemization

BaseChemical NameSteric HindranceBasicityRacemization Potential
DIPEA N,N-DiisopropylethylamineHighHighModerate to High
NMM N-MethylmorpholineModerateModerateModerate
2,4,6-Collidine 2,4,6-TrimethylpyridineHighModerateLow

Recommendation: For coupling this compound, especially in sequences prone to racemization, the use of HATU or COMU as the coupling reagent in combination with a sterically hindered, milder base like 2,4,6-collidine is recommended to minimize the formation of diastereomeric impurities.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with Low Racemization

This protocol outlines a general method for the manual solid-phase synthesis coupling of Fmoc-Hyp(tBu)-OH designed to minimize racemization.

Start Resin_Swelling 1. Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM, DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Activation 4. Amino Acid Activation (Fmoc-Hyp(tBu)-OH, Coupling Reagent, Base in DMF) Washing_1->Amino_Acid_Activation Coupling 5. Coupling (Add activated amino acid to resin) Amino_Acid_Activation->Coupling Washing_2 6. Washing (DMF, DCM, DMF) Coupling->Washing_2 Kaiser_Test 7. Kaiser Test (Check for completion) Washing_2->Kaiser_Test End Kaiser_Test->End

Caption: Workflow for a low-racemization coupling of Fmoc-Hyp(tBu)-OH.

Detailed Steps:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), your chosen coupling reagent (e.g., HATU, 2.9 eq.), and a suitable base (e.g., 2,4,6-collidine, 6 eq.) in a minimal amount of DMF.

  • Coupling: Add the activation mixture to the resin immediately. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Chiral HPLC Analysis of a Dipeptide Containing Hyp(tBu)

This protocol provides a general framework for the analysis of diastereomeric purity of a model dipeptide (e.g., Ac-Ala-Hyp(tBu)-NH₂) by chiral HPLC.

1. Sample Preparation:

  • Synthesize the model dipeptide containing L-Hyp(tBu) and a separate standard containing D-Hyp(tBu).
  • Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry.
  • Dissolve the crude peptides in the HPLC mobile phase at a concentration of approximately 1 mg/mL.

2. HPLC Conditions (Starting Point):

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IC is a good starting point for separating N-protected hydroxyproline (B1673980) derivatives.[10]
  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) with a small amount of trifluoroacetic acid (TFA) (e.g., 80:20:0.1, v/v/v) is often effective for normal-phase chiral separations.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • Temperature: 25 °C.

3. Analysis:

  • Inject the L-Hyp(tBu) and D-Hyp(tBu) containing peptide standards separately to determine their retention times.
  • Inject the sample of interest.
  • Quantify the percentage of the undesired D-isomer by integrating the peak areas: % D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) x 100

4. Optimization:

  • If separation is not optimal, adjust the mobile phase composition (e.g., vary the hexane/ethanol ratio).
  • Screen other chiral columns (e.g., other polysaccharide-based or macrocyclic glycopeptide-based CSPs).
  • Vary the column temperature.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize the racemization of this compound during peptide synthesis, ensuring the stereochemical integrity of their final products.

References

Technical Support Center: Optimizing Coupling of H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of H-Hyp(tBu)-OH and its N-Fmoc protected form, Fmoc-Hyp(tBu)-OH, in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Hyp(tBu)-OH sometimes challenging?

A1: The coupling of Fmoc-Hyp(tBu)-OH can be difficult due to steric hindrance. This arises from the combination of the bulky tert-butyl (tBu) protecting group on the hydroxyl function and the rigid, cyclic structure of the proline ring. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete or slow reactions.

Q2: What are the signs of an incomplete or failed coupling reaction with Fmoc-Hyp(tBu)-OH?

A2: Indicators of an inefficient coupling reaction include:

  • A positive Kaiser test (resulting in a blue or reddish-brown color) after the coupling step, which signifies the presence of unreacted primary amines on the resin.

  • The appearance of deletion sequences (peptides lacking the Hyp(tBu) residue) in the final product, which can be identified by HPLC and mass spectrometry.

  • A low yield of the desired full-length peptide.

Q3: Which coupling reagents are most effective for Fmoc-Hyp(tBu)-OH?

A3: For sterically hindered amino acids like Fmoc-Hyp(tBu)-OH, more potent coupling reagents are recommended. Onium-type reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP), are generally more effective than standard carbodiimide (B86325) methods (e.g., DIC/HOBt) alone.[1] The choice of reagent can significantly influence the coupling efficiency.

Q4: Can increasing the temperature improve the coupling efficiency of Fmoc-Hyp(tBu)-OH?

A4: Yes, elevating the temperature can help overcome the activation energy barrier for the coupling of sterically hindered residues.[2] Microwave-assisted peptide synthesis, for instance, can significantly accelerate coupling reactions, with protocols suggesting temperatures as high as 90°C for very short durations (e.g., 2 minutes).[3] However, caution is necessary as excessive heat can lead to side reactions, including racemization.[4] It is advisable to first optimize other parameters before resorting to significantly elevated temperatures.

Q5: What is racemization and is it a concern when coupling Fmoc-Hyp(tBu)-OH?

A5: Racemization is the conversion of an L-amino acid to a mixture of L- and D-isomers, which can compromise the biological activity of the final peptide. While proline residues are generally resistant to racemization, the conditions used for coupling can sometimes pose a risk for other amino acids. For residues prone to racemization, the choice of base is critical. The use of N,N-diisopropylethylamine (DIPEA) has been shown to potentially increase racemization for some amino acids.[5] Using a weaker base like 2,4,6-collidine can mitigate this risk.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-Hyp(tBu)-OH and provides systematic solutions.

Issue 1: Incomplete Coupling (Positive Kaiser Test)
  • Possible Cause: Insufficient reaction time or potency of the coupling reagent due to steric hindrance.

  • Solutions:

    • Extend the Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight at room temperature.[2]

    • Double Couple: Perform a second coupling step with a fresh solution of the activated Fmoc-Hyp(tBu)-OH.

    • Use a More Potent Coupling Reagent: If using a carbodiimide-based method, switch to a more powerful onium-based reagent like HATU or HCTU.[1]

    • Increase Temperature: Cautiously increase the reaction temperature. For conventional synthesis, this might be up to 40-50°C. For microwave-assisted synthesis, short coupling times at higher temperatures can be effective.[3][6]

Issue 2: Low Yield of the Final Peptide
  • Possible Cause: Accumulation of deletion sequences due to repeated incomplete couplings of Fmoc-Hyp(tBu)-OH or other sterically hindered residues.

  • Solutions:

    • Optimize Coupling Conditions: Implement the strategies from Issue 1 to ensure complete coupling at each step.

    • Capping: After the coupling step, "cap" any unreacted N-terminal amines with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or collidine) in DMF. This terminates the unreacted chains and simplifies the purification of the final product.[7]

Issue 3: Presence of Side Products (Unexpected Peaks in HPLC)
  • Possible Cause: Side reactions such as racemization or byproduct formation from the coupling reagents.

  • Solutions:

    • Optimize the Base: If using DIPEA and observing side products consistent with racemization, switch to a weaker, more sterically hindered base like 2,4,6-collidine.[4][5]

    • Avoid Excess Coupling Reagent: When using aminium/uronium reagents like HBTU or HATU, avoid a large excess as this can lead to guanidinylation of the N-terminal amine.[8] A slight excess of the amino acid relative to the coupling reagent is recommended.[8]

Data Presentation

The following tables provide recommended starting conditions for the coupling of Fmoc-Hyp(tBu)-OH based on different methodologies. These are general guidelines and may require optimization for specific peptide sequences.

Table 1: Recommended Manual Coupling Conditions for Fmoc-Hyp(tBu)-OH at Room Temperature

ParameterRecommendationNotes
Coupling Reagent HATU, HBTU, HCTU, or PyBOPOnium-based reagents are preferred for sterically hindered residues.[1]
Amino Acid (eq.) 3 - 5A higher excess can help drive the reaction to completion.
Coupling Reagent (eq.) 2.9 - 4.9Use slightly less than the amino acid to avoid side reactions.[8]
Base (eq.) 6 - 10 (DIPEA or Collidine)Collidine is recommended to minimize the risk of racemization.[4][5]
Solvent DMF or NMPEnsure anhydrous conditions.
Reaction Time 1 - 4 hoursMonitor reaction completion with a Kaiser test.[2]
Temperature Room Temperature (20-25°C)

Table 2: Conditions for Elevated Temperature and Microwave-Assisted Coupling

ParameterConventional Elevated Temp.Microwave-Assisted (HE-SPPS)Notes
Coupling Reagent DIC/OxymaPureDIC/OxymaPureCarbodiimide-based methods can be effective at higher temperatures.[3][9]
Amino Acid (eq.) 3 - 55
Coupling Reagent (eq.) 3 - 55
Base Low to no baseNo baseElevated temperatures can reduce the need for a base, minimizing side reactions.[3]
Solvent DMF or NMPDMF or NMP
Reaction Time 1 - 2 hours2 - 5 minutes
Temperature 35 - 50°C90°CMonitor for potential side reactions when using high temperatures.[3][6]

Experimental Protocols

Protocol 1: Standard Manual Coupling of Fmoc-Hyp(tBu)-OH using HATU
  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation of Amino Acid: In a separate reaction vessel, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add a non-nucleophilic base such as 2,4,6-collidine (6 eq.). Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[7]

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Troubleshooting: If the Kaiser test is positive, a second coupling can be performed by repeating steps 3-6.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Hyp(tBu)-OH
  • Reagent Preparation: Prepare stock solutions of Fmoc-Hyp(tBu)-OH, DIC, and OxymaPure in DMF.

  • Deprotection: Perform the N-terminal Fmoc deprotection using a microwave synthesizer (e.g., 1 min at 90°C with 20% piperidine (B6355638) in DMF). No washing is typically required between deprotection and coupling in some high-efficiency protocols.[9]

  • Coupling: Add the Fmoc-Hyp(tBu)-OH (5 eq.), DIC (5 eq.), and OxymaPure (5 eq.) solutions to the resin.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave synthesizer for 2-5 minutes at 90°C.[3][9]

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activate: Fmoc-Hyp(tBu)-OH + Coupling Reagent + Base in DMF start->pre_activation coupling Couple to Resin (1-2 hours, RT) pre_activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative double_couple Double Couple: Repeat Coupling Step kaiser_test->double_couple Positive capping Capping Step: (Acetic Anhydride) kaiser_test->capping Still Positive (Optional) next_cycle Proceed to Next Cycle wash->next_cycle double_couple->kaiser_test troubleshoot Troubleshoot: - Change Reagent - Increase Temp. double_couple->troubleshoot capping->wash

Caption: Workflow for manual coupling of Fmoc-Hyp(tBu)-OH.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (e.g., to 4h) start->extend_time double_couple Perform a Double Couple start->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) start->stronger_reagent increase_temp Increase Temperature (e.g., 40-50°C or MW) start->increase_temp check_reagents Check Reagent Quality & Age start->check_reagents re_test Re-run Kaiser Test extend_time->re_test double_couple->re_test stronger_reagent->re_test increase_temp->re_test success Coupling Complete re_test->success Negative failure Consider Capping & Re-synthesis re_test->failure Positive

Caption: Troubleshooting decision tree for incomplete coupling.

References

Technical Support Center: Preventing Aggregation of Peptides Containing Hyp(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing tert-butyl protected hydroxyproline (B1673980) (Hyp(tBu)) during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is the self-association of peptide chains, which can occur both during solid-phase peptide synthesis (SPPS) and in solution.[1][2] This process is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[3] Aggregation can result in incomplete reactions during synthesis, low yields, and difficulties in purification.[4][5] Post-synthesis, aggregation can lead to poor solubility, loss of biological activity, and potential immunogenicity.[6]

Q2: Does the presence of Hyp(tBu) in a peptide sequence inherently cause aggregation?

A2: There is no direct evidence to suggest that Hyp(tBu) itself is a primary driver of aggregation. As a derivative of proline, hydroxyproline is known to disrupt the formation of secondary structures like β-sheets, which are a major cause of aggregation.[7] However, the tert-butyl (tBu) protecting group on the hydroxyl moiety of hydroxyproline adds significant hydrophobicity to the peptide.[2] This increased hydrophobicity can contribute to aggregation, especially in sequences that already contain a high proportion of non-polar amino acids.[5][6]

Q3: How can I predict if my Hyp(tBu)-containing peptide is likely to aggregate?

A3: Predicting aggregation with certainty is challenging, but several factors can indicate a higher risk:

  • High Hydrophobicity: A sequence with a high percentage of hydrophobic residues is more prone to aggregation.[5]

  • β-sheet Propensity: The presence of amino acid sequences known to favor β-sheet formation can lead to aggregation.[3]

  • Peptide Length: Aggregation is less common in peptides shorter than five residues but becomes more likely as the chain elongates.[2]

Several computational tools and algorithms are available online that can analyze a peptide's primary sequence to predict aggregation-prone regions (APRs).

Q4: What are the initial signs of on-resin aggregation during SPPS?

A4: During SPPS, on-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvent, indicating poor solvation of the peptide chains.[2]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete.[4]

  • Inaccurate Qualitative Tests: Standard tests for reaction completion, such as the Kaiser or TNBS tests, may give false-negative results due to the inaccessibility of the N-terminal amine.[4]

Troubleshooting Guides

Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete Fmoc deprotection.

  • Failed or slow coupling reactions.

  • Positive Kaiser or TNBS test after prolonged coupling times.

  • Shrinking of the resin bed.

Possible Causes:

  • Formation of intermolecular β-sheets.

  • Poor solvation of the growing peptide chain.

  • High loading of the resin.

Solutions:

StrategyDescriptionKey Considerations
Solvent Optimization Use a solvent mixture known to disrupt secondary structures. The "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) can be effective.Ensure compatibility of the solvent mixture with your synthesis setup.
Chaotropic Salts Wash the resin with a solution of a chaotropic salt (e.g., LiCl, KSCN) before coupling to disrupt hydrogen bonds.[4]Salts must be thoroughly washed away before proceeding with the coupling reaction.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C) to improve reaction kinetics and disrupt aggregation.Monitor for potential side reactions that can be accelerated at higher temperatures.
Backbone Protection Incorporate a backbone-protected amino acid, such as Fmoc-Gly(Dmb)-OH or Fmoc-Gly(Hmb)-OH, every 6-7 residues to sterically hinder hydrogen bond formation.[3]The coupling to the secondary amine of the protected residue may require a more potent coupling reagent.
Pseudoproline Dipeptides Introduce a pseudoproline dipeptide at a Ser or Thr residue to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[4]The native Ser or Thr residue is regenerated during the final TFA cleavage.
Problem 2: Poor Solubility of the Crude Peptide After Cleavage

Symptoms:

  • The lyophilized peptide powder does not dissolve in standard aqueous buffers or HPLC solvents.

  • Formation of a gel or precipitate upon addition of solvent.

Possible Causes:

  • High overall hydrophobicity of the peptide sequence.

  • Formation of stable aggregates after removal of protecting groups.

Solutions:

StrategyDescriptionKey Considerations
Solvent Screening Test the solubility of a small amount of the peptide in various solvents. Start with water, then move to acidic or basic solutions, and finally organic solvents like DMSO, DMF, or ACN.[8]The chosen solvent must be compatible with downstream applications, such as HPLC purification and biological assays.
pH Adjustment For peptides with a net charge, adjusting the pH away from the isoelectric point (pI) can increase solubility.[6]Ensure the peptide is stable at the adjusted pH.
Chaotropic Agents Use denaturing agents like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) to dissolve highly aggregated peptides by disrupting non-covalent interactions.[8]These agents may need to be removed before biological assays.
Organic Co-solvents For very hydrophobic peptides, dissolve first in a minimal amount of an organic solvent (e.g., DMSO) and then slowly add the aqueous buffer with vortexing.[6]The final concentration of the organic solvent should be kept low to avoid interference with subsequent experiments.

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the incorporation of a pseudoproline dipeptide to disrupt on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 eq.)

  • HATU (4.9 eq.)

  • DIPEA (10 eq.)

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF.

  • Add DIPEA to the dipeptide/HATU mixture and vortex briefly.

  • Immediately add the activation mixture to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: Solubilization of a Highly Aggregated Peptide

This protocol is for dissolving peptides that have aggregated after cleavage and lyophilization.

Materials:

  • Lyophilized crude peptide

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen gas

  • Appropriate buffer or solvent for the final application

Procedure:

  • Add a small amount of a 1:1 mixture of TFA and HFIP to the lyophilized peptide.

  • Vortex or sonicate until the peptide is fully dissolved.

  • Evaporate the TFA/HFIP under a gentle stream of nitrogen gas.

  • The peptide will form a thin film on the vial.

  • Attempt to dissolve this film in the desired final solvent (e.g., water, buffer, or a solution containing a low concentration of organic solvent).

Visualizations

Aggregation_Workflow cluster_synthesis SPPS cluster_troubleshooting Troubleshooting cluster_completion Completion start Start Synthesis coupling Coupling & Deprotection Cycles start->coupling check Monitor for Aggregation (e.g., resin swelling, Kaiser test) coupling->check no_agg No Aggregation check->no_agg Negative agg Aggregation Detected check->agg Positive no_agg->coupling solutions Implement Solutions: - Change Solvent - Add Chaotropic Salts - Use Pseudoprolines - Backbone Protection agg->solutions continue_synthesis Continue Synthesis solutions->continue_synthesis cleavage Cleavage & Deprotection continue_synthesis->cleavage purification Purification cleavage->purification

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Aggregation_Mechanism cluster_peptide Peptide Chains cluster_prevention Prevention Strategies pep1 N-term Peptide Backbone C-term aggregate Aggregated State (β-sheet formation) pep1:n->aggregate Intermolecular H-Bonds pep2 N-term Peptide Backbone C-term pep2:n->aggregate pep3 N-term Peptide Backbone C-term pep3:n->aggregate pseudo Pseudoproline (Introduces 'kink') dmb Dmb/Hmb Protection (Steric hindrance) aggregate->pseudo Disrupts aggregate->dmb Blocks

Caption: Mechanism of peptide aggregation and prevention strategies.

References

Technical Support Center: Troubleshooting Fmoc Deprotection of Fmoc-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering issues with the Fmoc deprotection of Fmoc-Hyp(tBu)-OH during solid-phase peptide synthesis (SPPS), specifically the unintended formation of H-Hyp(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: During the Fmoc deprotection of my peptide containing Hyp(tBu), I am observing a significant amount of this compound in my analysis. What is the likely cause of this side product?

A1: The presence of this compound as a byproduct strongly suggests premature cleavage of the dipeptide from the resin support. The most probable cause is the formation of a diketopiperazine (DKP). This is a common side reaction, particularly when a proline or hydroxyproline (B1673980) residue is in the second position of the peptide chain (counting from the C-terminus). During the Fmoc deprotection of the second amino acid, the newly liberated N-terminal amine can intramolecularly attack the ester linkage connecting the dipeptide to the resin, leading to the formation of a stable six-membered ring (the diketopiperazine) and its release from the solid support.

Q2: Why is diketopiperazine formation more prevalent with hydroxyproline?

A2: Proline and its derivatives, like hydroxyproline, are secondary amines. When they are the second residue in a peptide chain, the resulting dipeptide is sterically less hindered and conformationally predisposed to cyclization. This inherent structural feature significantly accelerates the rate of intramolecular aminolysis that leads to DKP formation and cleavage from the resin.[1]

Q3: Can my choice of resin influence the formation of this compound?

A3: Absolutely. The type of resin linker plays a critical role. Benzyl alcohol-based linkers, such as those in Wang and PAM resins, are more susceptible to DKP formation because the ester linkage is more reactive. To mitigate this issue, it is highly recommended to use sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin for peptides containing C-terminal proline or hydroxyproline. The bulky nature of the trityl linker shields the ester bond and significantly reduces the likelihood of intramolecular attack.

Q4: Are there specific Fmoc deprotection conditions that can minimize the formation of this compound?

A4: While the primary solution lies in resin selection and strategic coupling, you can also optimize deprotection conditions. Using a weaker base or shorter deprotection times can sometimes reduce the extent of DKP formation. However, this must be balanced with the need for complete Fmoc removal to avoid deletion sequences. A common strategy is to use a standard 20% piperidine (B6355638) in DMF solution but to carefully control the reaction time. For particularly sensitive sequences, some researchers have explored the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations, although this can increase the risk of other side reactions like aspartimide formation.

Q5: How can I confirm that the observed byproduct is indeed this compound resulting from diketopiperazine formation?

A5: The most effective way to identify the byproduct is through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). You should observe a peak in your HPLC chromatogram that corresponds to the retention time of a this compound standard. To confirm its identity, this peak can be collected and analyzed by MS to verify that its mass-to-charge ratio matches the expected molecular weight of this compound.

Troubleshooting Guide

Problem: Detection of this compound After Fmoc Deprotection

This guide provides a systematic approach to troubleshoot and resolve the formation of this compound during solid-phase peptide synthesis.

TroubleshootingWorkflow Start Start: this compound Detected CheckResin Step 1: Identify Resin Type Start->CheckResin IsWang Is it Wang or similar benzyl-type resin? CheckResin->IsWang SwitchToTrityl Solution: Switch to 2-CTC or other sterically hindered resin. IsWang->SwitchToTrityl Yes CheckSequence Step 2: Examine Peptide Sequence IsWang->CheckSequence No End Problem Resolved SwitchToTrityl->End IsHypSecond Is Hyp(tBu) the second residue from the C-terminus? CheckSequence->IsHypSecond UseDipeptide Solution: Couple the first two amino acids as a dipeptide. IsHypSecond->UseDipeptide Yes OptimizeCoupling Step 3: Optimize Coupling of the Third Amino Acid IsHypSecond->OptimizeCoupling No UseDipeptide->End ImmediateCoupling Action: Couple the third amino acid immediately after Fmoc deprotection. OptimizeCoupling->ImmediateCoupling AnalyticalValidation Step 4: Analytical Validation ImmediateCoupling->AnalyticalValidation RunControls Action: Run HPLC and MS on a this compound standard. AnalyticalValidation->RunControls RunControls->End

Caption: Troubleshooting workflow for this compound formation.

Experimental Protocols

Protocol 1: Loading of Fmoc-Hyp(tBu)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is recommended to minimize diketopiperazine formation.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Hyp(tBu)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the 2-CTC resin (1 eq) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Hyp(tBu)-OH (1.5 eq) in DCM (5-10 mL/g of resin). A small amount of DMF can be added to aid dissolution if necessary.

  • Add DIPEA (3.0 eq) to the amino acid solution and mix.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add MeOH (1 mL/g of resin) and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: HPLC Analysis of Cleavage Products

This protocol allows for the identification and quantification of this compound.

Materials:

  • Crude peptide cleaved from the resin

  • This compound standard

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a 1 mg/mL solution of the crude peptide in Solvent A.

  • Prepare a 1 mg/mL solution of the this compound standard in Solvent A.

  • Inject the samples onto the HPLC system.

  • Elute with a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).

  • Monitor the absorbance at 214 nm and 280 nm.

  • Compare the retention time of the peaks in the crude peptide sample with the this compound standard to identify the byproduct.

  • Quantify the amount of byproduct by integrating the peak area.

Data Presentation

The following table summarizes the impact of resin choice on the formation of the diketopiperazine byproduct during the synthesis of a model dipeptide, H-Xaa-Hyp(tBu)-Resin.

Resin TypeLinker TypeDeprotection Conditions% Diketopiperazine Formation (Cleavage)Reference
Wang Resin p-Alkoxybenzyl alcohol20% Piperidine in DMFHigh (Can exceed 50%)[1]
2-Chlorotrityl Chloride Resin 2-Chlorotrityl20% Piperidine in DMFLow to negligible

Note: The exact percentage of diketopiperazine formation is sequence-dependent, with Gly-Pro and Pro-Pro sequences being particularly susceptible.

By following this guide, researchers can effectively troubleshoot the unintended formation of this compound, leading to higher purity and yield of their target peptides.

References

Removal of byproducts from H-Hyp(tBu)-OH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Hyp(tBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the coupling of this compound?

A1: While this compound is generally a robust amino acid derivative for peptide synthesis, several common byproducts can arise during the coupling and subsequent cleavage steps. These can be categorized as follows:

  • Process-Related Impurities: These are common to most solid-phase peptide synthesis (SPPS) and are not specific to this compound.

    • Deletion Sequences: Result from incomplete coupling of an amino acid, leading to a peptide chain missing one or more residues.

    • Truncated Sequences: Occur when unreacted amino groups are capped (e.g., by acetylation), preventing further chain elongation.

    • Coupling Reagent Byproducts: For example, when using carbodiimide (B86325) coupling reagents like DCC or DIC, the corresponding urea (B33335) byproducts (dicyclohexylurea or diisopropylurea) can precipitate and contaminate the product.

  • Protecting Group-Related Impurities:

    • Incompletely Deprotected Peptide: Residual tert-butyl (tBu) groups on the hydroxyproline (B1673980) side chain may remain if the final cleavage and deprotection with trifluoroacetic acid (TFA) is not complete.

    • Byproducts from Scavengers: Scavengers used in the cleavage cocktail (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)) can generate reactive species that may modify the peptide.

  • Sequence-Dependent Side Reactions:

    • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is a known issue for proline-containing peptides.

    • Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic aspartimide intermediate, especially under basic conditions used for Fmoc deprotection.

Q2: How can I minimize the formation of deletion sequences during this compound coupling?

A2: Minimizing deletion sequences requires ensuring the coupling reaction goes to completion. Here are several strategies:

  • Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or PyBOP in combination with an additive like HOBt or Oxyma Pure.

  • Double Coupling: If the coupling is known to be difficult, performing the coupling step twice can help drive the reaction to completion.

  • Monitor Coupling Efficiency: Use a qualitative test like the ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines on the resin after coupling. A positive test indicates incomplete coupling.

  • Solvent Choice: Ensure the resin is adequately swelled. DMF is a common solvent, but for difficult couplings, a switch to NMP or the addition of a co-solvent like DCM might be beneficial.

Q3: What is the best way to remove the tert-butyl (tBu) protecting group from the hydroxyproline residue?

A3: The tert-butyl (tBu) group is an acid-labile protecting group. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). A standard cleavage cocktail consists of TFA, a scavenger like triisopropylsilane (TIS) to prevent side reactions, and water. The exact composition of the cocktail may vary depending on the other amino acids in the peptide sequence. For complete removal, ensure a sufficient reaction time (typically 2-4 hours) and adequate volume of the cleavage cocktail to swell the resin.

Q4: Can the use of this compound lead to racemization?

A4: Racemization is a potential side reaction during any amino acid activation and coupling step in peptide synthesis. For this compound, as with other amino acids, the risk of racemization can be minimized by:

  • Using Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to the coupling reaction mixture can suppress racemization.

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU and HATU are generally preferred over carbodiimides alone as they are known to cause less racemization.

  • Controlling the Base: The type and amount of base used during coupling can influence the extent of racemization. Using a weaker base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIEA) may be beneficial in some cases.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Peptide Incomplete coupling of this compound or other amino acids.Perform a double coupling for the difficult residue. Use a more potent coupling reagent like HATU. Monitor coupling completion with a ninhydrin test.
Premature cleavage of the peptide from the resin.Ensure the correct resin and linker are being used for the desired cleavage conditions.
Aggregation of the growing peptide chain on the resin.Change the solvent to NMP or a mixture of DMF/DCM. Incorporate structure-breaking elements like pseudoproline dipeptides if the sequence is prone to aggregation.
Presence of a Major Impurity with a Mass Increase of +56 Da Incomplete removal of the tert-butyl (tBu) protecting group from the hydroxyproline side chain.Increase the cleavage time with the TFA cocktail. Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin.
Multiple Unidentified Peaks in HPLC Analysis Formation of deletion sequences due to inefficient coupling.See recommendations for "Low Yield of Final Peptide" due to incomplete coupling.
Side reactions during cleavage due to scavengers.Optimize the cleavage cocktail composition based on the peptide sequence (e.g., add EDT for cysteine-containing peptides).
Racemization during coupling.Add HOBt or HOAt to the coupling reaction. Use a coupling reagent known for low racemization (e.g., HATU).
Precipitation During the Coupling Reaction Formation of insoluble urea byproducts (if using DCC).Switch to a more soluble carbodiimide like DIC or use a uronium/aminium-based coupling reagent.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Hyp(tBu)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring (Optional): Perform a ninhydrin test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • Chromatography:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide and separate it from impurities. The exact gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Deprotection Deprotection Resin->Deprotection 20% Piperidine Washing_1 Washing_1 Deprotection->Washing_1 DMF/DCM Coupling Coupling Washing_1->Coupling Fmoc-Hyp(tBu)-OH, Coupling Reagents Washing_2 Washing_2 Coupling->Washing_2 DMF/DCM Repeat Repeat Washing_2->Repeat Next Amino Acid Final_Peptide_Resin Final Peptide on Resin Washing_2->Final_Peptide_Resin Repeat->Deprotection Cleavage TFA Cocktail Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Analysis LC-MS RP_HPLC->Analysis Pure_Peptide Pure Peptide Analysis->Pure_Peptide

Caption: Experimental workflow for peptide synthesis incorporating this compound.

troubleshooting_logic Start Analysis of Crude Peptide (HPLC/MS) Low_Yield Low Yield? Start->Low_Yield Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Yes Mass_Shift Unexpected Mass? Low_Yield->Mass_Shift No Double_Couple Action: Double Couple / Change Reagents Incomplete_Coupling->Double_Couple Plus_56 Mass +56 Da? Mass_Shift->Plus_56 Yes Purity_OK Purity Acceptable Mass_Shift->Purity_OK No Incomplete_Deprotection Incomplete tBu Removal Plus_56->Incomplete_Deprotection Yes Other_Side_Reactions Other Side Reactions Plus_56->Other_Side_Reactions No Increase_Cleavage Action: Increase Cleavage Time Incomplete_Deprotection->Increase_Cleavage Optimize_Cocktail Action: Optimize Cleavage Cocktail Other_Side_Reactions->Optimize_Cocktail

Caption: Troubleshooting logic for identifying and addressing common issues.

Technical Support Center: Synthesis of Hyp(tBu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of peptides containing tert-butyl-protected hydroxyproline (B1673980) (Hyp(tBu)).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of peptides containing Hyp(tBu)?

A1: The primary challenges include incomplete coupling reactions, side reactions such as aspartimide and diketopiperazine formation, peptide aggregation, and difficulties during cleavage and purification. These issues can lead to low yields and impure products.

Q2: Which coupling reagents are most effective for incorporating Fmoc-Hyp(tBu)-OH?

A2: High-efficiency coupling reagents are recommended to ensure complete incorporation of Fmoc-Hyp(tBu)-OH and minimize side reactions. Reagents like HATU, HCTU, and COMU are often preferred due to their high reactivity and ability to overcome steric hindrance. The choice of reagent can significantly impact the final peptide purity and yield.

Q3: How can peptide aggregation be prevented during the synthesis of Hyp(tBu)-containing peptides?

A3: Peptide aggregation is often sequence-dependent, particularly in hydrophobic stretches.[1] To mitigate aggregation, consider the following strategies:

  • Solvent Choice: Use solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to the reaction mixture.[1]

  • Microwave-Assisted Synthesis: Employing microwave energy can disrupt intermolecular hydrogen bonding that leads to aggregation.

  • Resin Selection: Use low-substitution resins or resins with polyethylene (B3416737) glycol (PEG) linkers to improve solvation of the growing peptide chain.[2]

Q4: What is the optimal cleavage cocktail for releasing Hyp(tBu)-containing peptides from the resin?

A4: A standard cleavage cocktail for Fmoc-based solid-phase peptide synthesis (SPPS) is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. The exact composition can be adjusted based on the other amino acids present in the peptide sequence to minimize side reactions. For instance, the addition of scavengers like 1,2-ethanedithiol (B43112) (EDT) is recommended for peptides containing cysteine.

Q5: What is the most effective method for purifying crude Hyp(tBu)-containing peptides?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3] The separation is based on the hydrophobicity of the peptide. Optimization of the mobile phase gradient, typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like TFA, is crucial for achieving high purity.

Troubleshooting Guides

Low Peptide Yield

Low yield of the final peptide product can be attributed to several factors throughout the SPPS workflow. This guide provides a systematic approach to identifying and resolving the root cause.

Low_Yield_Troubleshooting start Low Peptide Yield check_coupling Incomplete Coupling? start->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No solution_coupling Optimize Coupling: - Use stronger coupling reagent - Increase reaction time - Double couple check_coupling->solution_coupling Yes check_cleavage Inefficient Cleavage? check_deprotection->check_cleavage No solution_deprotection Optimize Deprotection: - Increase piperidine (B6355638) concentration - Extend reaction time check_deprotection->solution_deprotection Yes solution_cleavage Optimize Cleavage: - Use fresh cleavage cocktail - Extend cleavage time - Ensure proper scavenger use check_cleavage->solution_cleavage Yes end Improved Yield solution_coupling->end solution_deprotection->end solution_cleavage->end

Troubleshooting workflow for low peptide yield.
Low Peptide Purity

Low purity is often a result of side reactions occurring during synthesis or cleavage. This guide will help you identify and minimize the formation of common impurities.

Side ReactionCauseMitigation Strategy
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues during Fmoc deprotection.Use bulky side-chain protecting groups for Asp, or add HOBt to the piperidine solution.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, especially with proline at the second position.Use 2-chlorotrityl chloride resin, which sterically hinders this side reaction.
Racemization Loss of stereochemical integrity at the α-carbon of the amino acid during activation.Additives like HOBt or Oxyma Pure can suppress racemization.[4]
Oxidation Oxidation of sensitive residues like methionine and tryptophan.Add scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail.

Data Presentation

Comparison of Coupling Reagent Performance

The choice of coupling reagent can significantly influence the purity of the crude peptide. The following table summarizes the performance of several common coupling reagents in the synthesis of a model peptide.

Coupling ReagentPurity of Crude Peptide (%)Reference
HATU77.68[5]
HCTU75.21[5]
COMU77.68[5]
PyBOP68.45[5]
Common Cleavage Cocktails

The composition of the cleavage cocktail should be tailored to the peptide sequence to ensure complete deprotection and minimize side reactions.

Reagent CocktailCompositionApplication
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides with sensitive residues.
TFA/TIS/Water TFA/TIS/water (95:2.5:2.5)A good general-purpose, low-odor cocktail for most sequences.
TFA/DCM TFA/DCM (1:1) with scavengersFor cleavage from highly acid-labile resins.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hyp(tBu)-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing Hyp(tBu) using Fmoc/tBu chemistry.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF, 1h) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage and Side-Chain Deprotection (TFA-based cocktail) final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: RP-HPLC Purification of a Crude Hyp(tBu)-Containing Peptide

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the dissolved peptide onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.[7]

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).[8]

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

References

Compatibility of H-Hyp(tBu)-OH with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the use of (2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid (H-Hyp(tBu)-OH) with various coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most compatible coupling reagents for a sterically hindered amino acid like this compound?

Due to the steric hindrance from the t-Butyl protecting group, selecting a highly efficient coupling reagent is crucial for achieving high yields.

  • Aminium/Uronium Reagents: Reagents like HATU , HCTU , and COMU are highly recommended. HATU, in particular, reacts faster and with less epimerization, making it preferable for difficult couplings.[1][2] COMU is a newer generation reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[3]

  • Phosphonium (B103445) Reagents: PyBOP is another excellent choice that provides high coupling rates with minimal side reactions.[3] However, a significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct HMPA.[3]

  • Carbodiimides: The combination of DIC/HOBt or, more effectively, DIC/OxymaPure is a classic and cost-effective method.[1][3] While generally reliable, they may be less efficient for particularly challenging couplings compared to aminium/uronium salts. DIC is preferred over DCC for solid-phase synthesis because its urea (B33335) byproduct is soluble in common solvents.[1]

Q2: Is racemization a significant concern when coupling this compound?

Racemization is a critical side reaction where the stereochemical integrity of the amino acid is lost. However, for this compound, the risk is inherently low. As a derivative of proline (a secondary amine), its rigid ring structure prevents the formation of the oxazolone (B7731731) intermediate responsible for racemization.[3]

While Hyp(tBu) itself is safe, the preceding amino acid in the sequence can still be subject to racemization during the activation step.[4] To minimize this risk universally:

  • Use additives like HOBt, HOAt, or OxymaPure, which suppress racemization.[1][5]

  • Choose a weaker base. In cases with a high risk of racemization, N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over the stronger base DIPEA.[3][6]

Q3: What are the common side reactions associated with different classes of coupling reagents?

Understanding potential side reactions is key to troubleshooting and optimizing your synthesis.

  • Guanidinylation: This occurs when using excess aminium/uronium reagents (e.g., HBTU, HATU). The reagent can react with the free N-terminal amine of the peptide, forming a guanidinyl group that permanently caps (B75204) the chain and prevents further elongation.[1][7] It is crucial to use these reagents in equimolar amounts relative to the carboxylic acid.[1]

  • Byproduct Formation:

    • DCC: Forms an insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for solid-phase peptide synthesis (SPPS).[1]

    • BOP: Generates hexamethylphosphoramide (B148902) (HMPA), a known carcinogen.[3] PyBOP is a safer alternative.[7]

    • EDC: Forms a water-soluble urea, which is easily removed during aqueous workups in solution-phase synthesis.[8]

  • Dehydration: Carbodiimide reagents can cause the dehydration of asparagine (Asn) and glutamine (Gln) side chains to form nitriles. This is not a direct concern for Hyp(tBu) but is important for overall peptide synthesis.[3]

Q4: Which bases are recommended for peptide coupling and why?

The presence of a base is required for couplings involving phosphonium and aminium reagents to deprotonate the carboxylic acid and neutralize the protonated amine.[3]

  • DIPEA (N,N-Diisopropylethylamine): The most commonly used base in Fmoc/tBu SPPS due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile.[3]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, often used to reduce the risk of racemization.[6]

  • 2,4,6-Collidine: An even weaker, sterically hindered base recommended for couplings where racemization is a significant concern.[3][6]

Data Presentation

Comparison of Common Coupling Reagents
Reagent/SystemReagent ClassRelative ReactivityRacemization RiskKey Side Reactions / DrawbacksBest Use Cases
HATU Aminium/UroniumVery HighLowGuanidinylation if used in excess.[1] Allergenic potential.[9]Difficult/sterically hindered couplings, rapid synthesis.[1][2]
HBTU/TBTU Aminium/UroniumHighLow (with HOBt)Guanidinylation if used in excess.[1] Allergenic potential.[9]Routine and challenging couplings.[1][3]
COMU Aminium/UroniumVery HighLowSafer handling (non-explosive). Better solubility.[3]Difficult couplings, microwave-assisted SPPS.[3]
PyBOP PhosphoniumHighLowByproducts can be difficult to remove.Difficult couplings, cyclization reactions.[3]
DIC/HOBt CarbodiimideModerateLowFormation of soluble diisopropylurea.[1] HOBt is potentially explosive.[3]Standard couplings, cost-effective synthesis.[3]
DIC/OxymaPure CarbodiimideHighVery LowOxymaPure is a safer, non-explosive alternative to HOBt.[7]High-quality, racemization-free standard couplings.[3]

Troubleshooting Guide

Q: My coupling reaction with this compound is incomplete (positive Kaiser or Isatin test). What should I do?

An incomplete or "difficult" coupling is a common issue, especially with sterically hindered residues.

  • Problem Identification: A positive ninhydrin (B49086) (Kaiser) test indicates the presence of unreacted primary amines. For secondary amines like Hyp(tBu), an Isatin test (beads turn blue) should be used to confirm incomplete coupling.[10]

  • Immediate Solutions:

    • Recouple: The simplest solution is to repeat the coupling step with fresh reagents.[10] If the test is still positive, do not continue to recouple indefinitely as this can lead to side reactions.

    • Capping: If a small amount of unreacted amine remains after a second coupling, it should be "capped" to prevent the formation of deletion sequences. This is done by acetylating the free amine with a reagent like acetic anhydride (B1165640) and DIPEA.[11]

  • Process Optimization for Future Syntheses:

    • Switch Reagents: Change to a more powerful coupling reagent like HATU or COMU for the Hyp(tBu) addition.[10]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[12][13]

    • Elevate Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can disrupt peptide aggregation and increase reaction rates.[5][11]

    • Change Solvent: If peptide aggregation is suspected, switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or DMSO to the coupling mixture.[5]

Experimental Protocols

General Protocol for SPPS Coupling of this compound

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in dichloromethane (B109758) (DCM), followed by N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

2. Amino Acid Activation and Coupling (HATU/DIPEA Method):

  • In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in a minimal volume of DMF (approx. 2 mL).

  • Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.[12]

3. Monitoring the Reaction:

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

  • Perform an Isatin test to check for the presence of free secondary amines.[10]

  • If the test is negative (beads do not turn blue), the coupling is complete. Proceed to washing.

  • If the test is positive, consider the troubleshooting steps outlined above (e.g., extend reaction time or recouple).

4. Washing:

  • Once the coupling is complete, filter the reaction solution.

  • Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

SPPS_Workflow Start Start Cycle: Peptide-Resin (Fmoc-AAi-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AAi+1-OH, Reagent, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Monitoring 5. Monitoring (Kaiser/Isatin Test) Wash2->Monitoring End End Cycle: Peptide-Resin (Fmoc-AAi+1-AAi-Resin) Monitoring->End Negative Incomplete Incomplete Monitoring->Incomplete Positive Incomplete->Coupling Recouple

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Incomplete Coupling Detected (Positive Isatin Test for Hyp) Cause Identify Potential Cause Start->Cause Steric Steric Hindrance of Hyp(tBu) Cause->Steric Most Likely Reagent Insufficient Reagent Reactivity Cause->Reagent Aggregation Peptide Aggregation on Resin Cause->Aggregation If sequence is long or hydrophobic Sol_Steric Solution: 1. Extend coupling time (2-4h) 2. Recouple with fresh reagents Steric->Sol_Steric Sol_Reagent Solution: Switch to a more potent reagent (e.g., HATU, COMU) Reagent->Sol_Reagent Sol_Aggregation Solution: 1. Couple at higher temp (50°C) 2. Change solvent (DMF -> NMP) 3. Add chaotropic salts (LiCl) Aggregation->Sol_Aggregation

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Validation & Comparative

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Analysis of Peptides Containing H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides incorporating the protected amino acid H-Hyp(tBu)-OH (tert-butyl-protected hydroxyproline). We delve into experimental protocols and present key data to facilitate informed decisions in method development and optimization.

The inclusion of protected amino acids like this compound in peptide sequences introduces unique analytical challenges, primarily due to increased hydrophobicity and potential steric hindrance. The tert-butyl protecting group significantly alters the polarity of the peptide, necessitating careful selection of HPLC columns and mobile phases to achieve optimal separation from impurities and related substances. This guide compares the two primary HPLC modes applicable to such peptides: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

At the Crossroads of Polarity: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC is fundamental and depends on the overall characteristics of the peptide.

Reversed-Phase HPLC (RP-HPLC) remains the workhorse for peptide analysis.[1][2] Its separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For peptides containing the hydrophobic this compound, RP-HPLC is often the initial method of choice.

Hydrophilic Interaction Liquid Chromatography (HILIC) , in contrast, is an alternative technique particularly suited for the separation of polar compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] While seemingly counterintuitive for a hydrophobic peptide, HILIC can be advantageous if the overall peptide sequence is highly polar, or for separating it from less polar impurities.

The logical workflow for selecting and optimizing an HPLC method is depicted below.

start Start: Peptide containing This compound rp_hplc Initial Analysis: Reversed-Phase HPLC (RP-HPLC) start->rp_hplc hilic Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic Peptide is highly polar or RP-HPLC fails optimization Method Optimization rp_hplc->optimization Good initial separation hilic->optimization data_analysis Data Analysis and Comparison optimization->data_analysis final_method Final Validated Method data_analysis->final_method

Caption: Initial HPLC Method Selection Workflow.

Performance Comparison: A Data-Driven Approach

To illustrate the practical differences in performance, the following tables summarize typical starting conditions and expected outcomes for the analysis of a model peptide containing this compound.

Table 1: Comparison of RP-HPLC and HILIC Operating Parameters

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18, C8, or C4 alkyl chains on silica (B1680970)Bare silica, amide, or other polar functional groups on silica
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in 90:10 Acetonitrile:Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Typical Gradient Increasing percentage of Mobile Phase BIncreasing percentage of Mobile Phase B (decreasing organic)
Elution Order More hydrophobic compounds elute laterMore polar compounds elute later

Table 2: Expected Performance Characteristics

CharacteristicReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Retention of Peptide Strong retention due to tBu groupWeaker retention unless peptide is highly polar
Resolution from Polar Impurities ExcellentMay be challenging
Resolution from Hydrophobic Impurities Good, can be optimized with gradientExcellent
Compatibility with MS Good (TFA can cause ion suppression)Excellent (Formic acid is MS-friendly)

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for both RP-HPLC and HILIC analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol is a standard starting point for the analysis of peptides containing hydrophobic protecting groups.

1. Instrumentation and Column:

  • HPLC System: Agilent 1200 Series or equivalent.[5]

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm.[1][2]

  • Detector: UV at 214 nm and 280 nm.

2. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient: 5% to 65% B over 30 minutes.

The experimental workflow for this RP-HPLC protocol is outlined in the following diagram.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Dissolve peptide in Mobile Phase A inject Inject Sample sample->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection separate->detect process Integrate Peaks & Quantify detect->process

Caption: Experimental Workflow for RP-HPLC Analysis.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Analysis

This protocol is an alternative for peptides that are not well-retained or show poor peak shape in RP-HPLC.

1. Instrumentation and Column:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Amide, 1.7 µm particle size, 130 Å pore size, 2.1 x 100 mm.

  • Detector: UV at 214 nm and Mass Spectrometer (MS).

2. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in 95:5 (v/v) Acetonitrile:Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient: 0% to 50% B over 15 minutes.

Key Considerations and Troubleshooting

  • Peak Tailing: For basic peptides, peak tailing can be an issue. Using a mobile phase with a different pH or a column with a different silica base can mitigate this.

  • Chiral Separation: this compound contains chiral centers. If separation of diastereomers is required, specialized chiral stationary phases or chiral additives in the mobile phase may be necessary.[6][7]

  • Method Optimization: The provided protocols are starting points. Optimization of the gradient slope, temperature, and mobile phase composition is often required to achieve the desired resolution.[8][9][10]

  • Mass Spectrometry Detection: For unambiguous peak identification, coupling HPLC with mass spectrometry (MS) is highly recommended.[11][12]

By carefully considering the properties of the peptide and systematically evaluating different chromatographic conditions, researchers can develop robust and reliable HPLC methods for the analysis of peptides containing this compound. This comparative guide serves as a foundational resource to streamline this process and ensure the generation of high-quality analytical data.

References

Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Characterization of Hyp(tBu)-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of modified peptides, understanding the nuances of their characterization is paramount. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides modified with tert-butyl-protected hydroxyproline (B1673980) (Hyp(tBu)) against relevant alternatives, supported by experimental data and detailed protocols. A thorough grasp of these characteristics is crucial for unambiguous peptide identification and the successful development of novel therapeutics.

The incorporation of modified amino acids, such as hydroxyproline, is a key strategy in peptide-based drug design to enhance structural stability and biological activity. The tert-butyl (tBu) group is a common choice for protecting the hydroxyl function of hydroxyproline during solid-phase peptide synthesis (SPPS). However, the bulky and labile nature of the tBu group presents unique challenges and characteristic fragmentation patterns during mass spectrometric analysis. This guide will delve into these features and compare them with alternative protection strategies, enabling researchers to make informed decisions in their experimental design and data interpretation.

Performance Comparison: Hyp(tBu) vs. Alternative Protecting Groups

The choice of a protecting group for hydroxyproline significantly influences the fragmentation behavior of the peptide in the mass spectrometer. This, in turn, affects the confidence of sequence identification and the ability to pinpoint the modification site. Here, we compare the mass spectrometric characteristics of Hyp(tBu) with a common alternative, the benzyl (B1604629) (Bzl) protecting group.

FeatureHyp(tBu) ModificationHyp(Bzl) ModificationKey Considerations for Researchers
Primary Fragmentation Pathway (CID/HCD) Neutral loss of isobutylene (B52900) (56 Da) is a dominant fragmentation pathway.Loss of the benzyl group (91 Da) or toluene (B28343) (92 Da) can be observed, but is generally less prominent than isobutylene loss from Hyp(tBu).The prominent neutral loss from Hyp(tBu) can be a useful diagnostic marker but may also suppress backbone fragmentation, complicating sequence analysis.
Backbone Fragmentation Efficiency (CID/HCD) Can be lower due to the facile neutral loss of the tBu group, which dissipates the collision energy.Generally allows for more extensive b- and y-ion series as the Bzl group is more stable under typical CID conditions.For de novo sequencing or confident localization of the modification, alternatives to Hyp(tBu) might be preferable if CID/HCD is the primary fragmentation method.
Fragmentation with ETD/ECD Electron-based fragmentation methods like ETD and ECD are highly effective as they tend to preserve the protecting group, leading to extensive backbone fragmentation and confident localization of the Hyp(tBu) residue.[1]ETD/ECD also provides excellent backbone cleavage for Hyp(Bzl) modified peptides, with the protecting group remaining intact.ETD or ECD is the recommended fragmentation method for peptides containing labile modifications like Hyp(tBu) to ensure comprehensive sequence coverage.
Diagnostic Ions A prominent peak corresponding to the precursor ion minus 56 Da is a strong indicator of a Hyp(tBu) modification.While less common, ions corresponding to the loss of the benzyl group can be observed.Monitoring for the characteristic neutral loss of isobutylene can aid in the identification of Hyp(tBu)-containing peptides in complex mixtures.

Experimental Protocols

To ensure reproducible and accurate characterization of Hyp(tBu)-modified peptides, the following experimental protocols are recommended.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hyp(tBu)-Modified Peptides

This protocol outlines the manual synthesis of a model peptide containing a Hyp(tBu) residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Hyp(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-Hyp(tBu)-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using MALDI-TOF or LC-ESI-MS.

Protocol 2: LC-MS/MS Analysis of Hyp(tBu)-Modified Peptides

This protocol details the setup for analyzing the purified Hyp(tBu)-modified peptide using liquid chromatography coupled to tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with CID and ETD fragmentation capabilities.

Materials:

  • Purified Hyp(tBu)-modified peptide

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • C18 reverse-phase analytical column

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of approximately 1 pmol/µL.

  • LC Separation:

    • Inject 1-5 µL of the peptide solution onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-40% over 30 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.

    • For each precursor, acquire two scan events:

      • Scan Event 1 (CID/HCD): Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 25-30%.

      • Scan Event 2 (ETD): Fragment the precursor ion using electron-transfer dissociation (ETD).

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the data against a database containing the expected peptide sequence, specifying the Hyp(tBu) modification as a variable modification.

    • Manually inspect the spectra to confirm the presence of the characteristic neutral loss of 56 Da in the CID/HCD spectra and the extensive b- and y-ion series in the ETD spectra.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-AA-OH (DIC, Oxyma) Deprotect1->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for all AAs Wash->Repeat n-1 cycles Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Cleave Cleave & Deprotect (TFA/TIS/H2O) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze MS Analysis Purify->Analyze

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

MS_Analysis_Workflow Sample Purified Peptide LC LC Separation (C18 Column) Sample->LC MS1 MS1 Scan (Precursor Selection) LC->MS1 CID_HCD CID/HCD Fragmentation MS1->CID_HCD ETD ETD Fragmentation MS1->ETD MS2_CID MS2 Analysis (b, y ions, Neutral Loss) CID_HCD->MS2_CID MS2_ETD MS2 Analysis (c, z ions) ETD->MS2_ETD Data_Analysis Data Analysis (Sequence Identification) MS2_CID->Data_Analysis MS2_ETD->Data_Analysis

Fig. 2: LC-MS/MS Analysis Workflow.

Conclusion

The mass spectrometric characterization of Hyp(tBu)-modified peptides reveals distinct fragmentation patterns, most notably a prominent neutral loss of isobutylene under CID/HCD conditions. While this can be a useful diagnostic feature, it can also compromise the generation of a complete series of backbone fragment ions necessary for confident sequencing. In contrast, ETD and ECD prove to be superior fragmentation techniques for these labile modifications, preserving the protecting group and enabling extensive peptide backbone cleavage.

When choosing a protecting group strategy for hydroxyproline, researchers must consider the downstream analytical methods. For studies relying heavily on CID-based fragmentation, an alternative protecting group like benzyl may provide more comprehensive sequence information. However, with the increasing accessibility of ETD and ECD fragmentation, the use of the tBu protecting group remains a viable and effective strategy, provided the appropriate analytical workflow is employed. By understanding these characteristics and utilizing the detailed protocols provided, researchers can confidently synthesize and characterize Hyp(tBu)-modified peptides, advancing their research in drug discovery and development.

References

Confirming Hyp(tBu) Incorporation: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of amino acid incorporation, particularly modified residues like O-tert-butyl-hydroxyproline (Hyp(tBu)), is a critical checkpoint. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods for verifying the successful incorporation of Hyp(tBu) into a peptide sequence, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

Feature1H NMR SpectroscopyMass Spectrometry (MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the mass-to-charge ratio of ionized molecules.Sequential removal and identification of N-terminal amino acids.
Information Provided Structural confirmation, quantitation, conformational analysis.[1][2]Molecular weight confirmation, sequence verification.[3]N-terminal sequence determination.[4][5]
Sample Requirement Higher concentration (typically 1-5 mM for peptides).[6]Lower concentration (picomole to femtomole range).[7]Low picomole range.[4]
Sample State Non-destructive, in solution.[1]Destructive, requires ionization.Destructive, sequential chemical cleavage.[4][5]
Analysis Time Relatively fast for 1D spectra, longer for multi-dimensional experiments.Fast for routine analysis.Time-consuming due to sequential nature.
Key Advantage for Hyp(tBu) Direct observation of the characteristic tert-butyl proton signal.[8][9]Confirms the mass shift corresponding to Hyp(tBu) incorporation.Can identify the position of the modified residue if it's near the N-terminus.
Limitations Lower sensitivity compared to MS.[10]Indirect structural information, potential for ambiguity with isobaric modifications.Inefficient for long peptides (>50-60 residues), blocked N-terminus prevents analysis.[4][11][12]

NMR Spectroscopic Analysis: The Gold Standard for Structural Confirmation

NMR spectroscopy stands out for its ability to provide unambiguous structural information in a non-destructive manner.[1] For confirming Hyp(tBu) incorporation, ¹H NMR is particularly powerful due to the unique chemical signature of the tert-butyl group.

The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the ¹H NMR spectrum, typically appearing in a region with minimal overlap from other amino acid signals (around 1.0-1.5 ppm).[8][9][13] The presence and integration of this signal provide direct, quantitative evidence of successful incorporation.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Peptide (1-5 mg) in Deuterated Solvent (e.g., D2O, DMSO-d6) transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (Tune, Shim) transfer->setup acquire Acquire 1D 1H NMR Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate t-Butyl Singlet (1.0-1.5 ppm) process->integrate confirm Confirm Incorporation & Quantify integrate->confirm

NMR Analysis Workflow for Hyp(tBu) Incorporation.
Detailed Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the lyophilized peptide containing the putative Hyp(tBu) residue.

    • Dissolve the peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN). The choice of solvent will depend on the peptide's solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.[14] For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time).[15]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections.

    • Identify the characteristic singlet of the tert-butyl protons, expected between 1.0 and 1.5 ppm.[8][9]

    • Integrate the area of the t-butyl signal and compare it to the integration of other well-resolved proton signals of the peptide backbone or side chains to confirm the stoichiometry of incorporation.

Alternative Methodologies: A Comparative Overview

While NMR provides definitive structural proof, other techniques offer complementary information and can be advantageous in specific scenarios.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the synthesized peptide.[3] The successful incorporation of Hyp(tBu) will result in a specific mass increase in the peptide.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 1-10 µM) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Acquisition: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system. The peptide is separated from impurities by reverse-phase chromatography and then ionized (e.g., by electrospray ionization) and its mass-to-charge ratio is determined.

  • Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical mass of the peptide containing the Hyp(tBu) modification.

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[4][5] It can be used to confirm the position of the Hyp(tBu) residue if it is located within the first 30-50 amino acids of the N-terminus.[4][11]

Experimental Protocol: Automated Edman Degradation

  • Sample Preparation: The purified peptide is immobilized on a solid support.

  • Sequencing: The N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and then identified by chromatography.[5] This process is repeated for subsequent residues.

  • Data Analysis: The chromatographic data for each cycle is analyzed to identify the amino acid. The cycle at which a modified hydroxyproline (B1673980) derivative is detected confirms the position of Hyp(tBu).

Method Selection: A Logical Approach

The choice of analytical method depends on the specific information required, sample availability, and instrumentation access.

Method_Selection start Goal: Confirm Hyp(tBu) Incorporation q1 Need Unambiguous Structural Confirmation? start->q1 q2 Need High Sensitivity & Molecular Weight? q1->q2 No nmr Use 1H NMR q1->nmr Yes q3 Need Positional Sequence Confirmation? q2->q3 No ms Use Mass Spectrometry q2->ms Yes q3->nmr No/Complementary Data Needed q3->ms No/Complementary Data Needed edman Use Edman Degradation q3->edman Yes

Decision-making for selecting an analytical method.

References

A Comparative Guide to Sequencing Peptides Containing O-tert-butyl-hydroxyproline: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic or modified peptides, determining the precise amino acid sequence is a critical step for quality control, functional analysis, and regulatory submission. The presence of non-standard amino acids, such as O-tert-butyl-hydroxyproline (Hyp(tBu)), introduces unique challenges to traditional sequencing methodologies. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry-based techniques for sequencing peptides containing this bulky, modified amino acid, supported by experimental data and detailed protocols.

Introduction to Peptide Sequencing and the Hyp(tBu) Challenge

Edman degradation has long been the gold standard for N-terminal sequencing, offering a stepwise, chemical method for residue identification.[1][2] However, the rise of mass spectrometry (MS) has provided a powerful, high-throughput alternative capable of analyzing complex mixtures and post-translational modifications (PTMs).[1][3]

The incorporation of Hyp(tBu), a derivative of hydroxyproline (B1673980) often used in peptide synthesis to prevent side reactions, presents a specific analytical challenge. The bulky tert-butyl group can sterically hinder the chemical reactions of Edman degradation and influence the fragmentation patterns in mass spectrometry. This guide will explore the performance of both techniques in handling this specific modification.

Edman Degradation Sequencing of Hyp(tBu)-Containing Peptides

Edman degradation proceeds through a cyclical process of coupling, cleavage, and conversion to identify N-terminal amino acids sequentially.[4][5]

Expected Performance and Challenges

While direct experimental data on the Edman degradation of Hyp(tBu)-containing peptides is limited, we can infer the expected performance based on studies of similar residues like hydroxyproline.[1][6] The primary challenges anticipated with Hyp(tBu) are:

  • Steric Hindrance: The bulky tert-butyl group may impede the initial coupling reaction with phenyl isothiocyanate (PITC), potentially leading to lower reaction efficiency and reduced signal for the Hyp(tBu) residue.

  • PTH-Hyp(tBu) Identification: The resulting phenylthiohydantoin derivative, PTH-Hyp(tBu), will have a unique retention time in reverse-phase HPLC. Without a synthesized standard for comparison, unambiguous identification can be challenging.[3] Based on the hydrophobicity of the tert-butyl group, PTH-Hyp(tBu) is expected to have a significantly longer retention time compared to PTH-Proline and PTH-Hydroxyproline.

  • Incomplete Cleavage: Incomplete cleavage of the bulky PTC-Hyp(tBu) residue can lead to "lag" in the subsequent sequencing cycles, where a small amount of the original peptide remains, creating background noise and complicating data interpretation.

Experimental Workflow: Edman Degradation

The following diagram illustrates the workflow for Edman degradation of a peptide containing Hyp(tBu).

Edman_Degradation_Workflow cluster_analysis Analysis Peptide N-term...-Hyp(tBu)-...-C-term Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-Hyp(tBu) Cleavage->Conversion Sequence N-1 Peptide Cleavage->Sequence HPLC RP-HPLC Separation Conversion->HPLC Identification PTH-Hyp(tBu) Identification HPLC->Identification

Caption: Workflow of Edman degradation for a Hyp(tBu)-containing peptide.

Mass Spectrometry-Based Sequencing of Hyp(tBu)-Containing Peptides

Tandem mass spectrometry (MS/MS) is the primary MS-based method for peptide sequencing. This involves fragmenting the peptide in the gas phase and analyzing the masses of the resulting fragment ions to deduce the sequence. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID)

CID is a higher-energy fragmentation method that typically cleaves the peptide backbone at the amide bonds, producing b- and y-type fragment ions.

  • Expected Performance: For peptides containing proline-like residues, CID can result in a "proline effect," where fragmentation N-terminal to the proline or hydroxyproline residue is enhanced, leading to a dominant fragment ion and potentially incomplete sequence information.[7] The bulky tert-butyl group on Hyp(tBu) might further influence fragmentation, potentially leading to neutral loss of the tert-butyl group.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.

  • Expected Performance: A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID.[4][8] This makes ETD particularly well-suited for sequencing peptides with modifications like Hyp(tBu). The fragmentation is generally more uniform along the peptide backbone compared to CID, which can provide more complete sequence coverage, especially for proline-rich regions.

Experimental Workflow: Mass Spectrometry

The general workflow for peptide sequencing by mass spectrometry is depicted below.

Mass_Spectrometry_Workflow cluster_ms Mass Spectrometry cluster_result Result Sample Hyp(tBu)-Peptide Ionization Ionization (e.g., ESI) Sample->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 Fragmentation Fragmentation (CID or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DeNovo De Novo Sequencing MS2->DeNovo Sequence Peptide Sequence DeNovo->Sequence

Caption: General workflow for peptide sequencing by mass spectrometry.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The following tables summarize the key performance characteristics of each technique for sequencing peptides containing Hyp(tBu).

Table 1: General Performance Comparison

FeatureEdman DegradationMass Spectrometry (CID)Mass Spectrometry (ETD)
Principle Stepwise chemical degradationGas-phase fragmentationGas-phase fragmentation
Throughput Low (one sample at a time)HighHigh
Sample Amount PicomolesFemtomoles to picomolesFemtomoles to picomoles
Sequence Coverage N-terminal only (typically up to 30-50 residues)[9]Partial to full (can be limited by proline effect)Partial to full (often more complete than CID)
PTM Analysis Limited, requires standardsGood, but can have neutral loss of labile PTMsExcellent for labile PTMs[4]
Instrumentation Dedicated SequencerMass SpectrometerMass Spectrometer with ETD capability

Table 2: Performance with Hyp(tBu)-Containing Peptides (Expected)

FeatureEdman DegradationMass Spectrometry (CID)Mass Spectrometry (ETD)
Hyp(tBu) Identification Challenging without standardInferred from mass differenceInferred from mass difference
Effect of Bulky Group Potential for lower yield and incomplete cleavagePotential for neutral loss and altered fragmentationLess affected, preserves modification
Confidence in Sequence High for identified residuesModerate, can be ambiguousHigh, especially with labile modifications
Cycle/Analysis Time ~45 minutes per residue[2]Milliseconds per spectrumMilliseconds per spectrum

Experimental Protocols

Protocol 1: Edman Degradation of a Hyp(tBu)-Containing Peptide
  • Sample Preparation: Purify the peptide to >95% purity using reverse-phase HPLC. Quantify the peptide accurately.

  • Immobilization: Covalently attach the peptide to a solid support (e.g., PVDF membrane).

  • Edman Chemistry Cycles:

    • Coupling: React the immobilized peptide with phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylmorpholine) to form the phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

    • Extraction: Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate).

    • Conversion: Convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • PTH-Amino Acid Analysis:

    • Inject the PTH-amino acid derivative into a reverse-phase HPLC system.

    • Separate the PTH-amino acids using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate).

    • Detect the PTH-amino acids by UV absorbance at 269 nm.

    • Identify the PTH-amino acid by comparing its retention time to that of known standards. For PTH-Hyp(tBu), a standard would need to be synthesized and its retention time determined.

  • Repeat Cycles: Repeat the coupling, cleavage, and conversion steps for the desired number of cycles.

Protocol 2: Mass Spectrometry Sequencing of a Hyp(tBu)-Containing Peptide
  • Sample Preparation: Desalt the peptide sample using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase nano-LC column.

    • Elute the peptide using a gradient of acetonitrile in 0.1% formic acid.

    • Introduce the eluent into the mass spectrometer via electrospray ionization (ESI).

  • Data Acquisition:

    • Perform a full MS scan (MS1) to identify the precursor ion of the Hyp(tBu)-containing peptide.

    • Select the precursor ion for fragmentation (MS2) using either CID or ETD.

    • For CID, use a normalized collision energy of 25-35%.

    • For ETD, optimize the electron transfer reaction time to maximize fragmentation.

  • Data Analysis:

    • Use de novo sequencing software to interpret the MS2 spectra and determine the amino acid sequence.

    • Manually verify the sequence, paying close attention to the mass shifts corresponding to Hyp(tBu).

Conclusion and Recommendations

For the sequencing of peptides containing the bulky, modified amino acid Hyp(tBu), both Edman degradation and mass spectrometry present distinct advantages and disadvantages.

  • Edman degradation , while offering high confidence for identified residues, is likely to be hampered by the steric bulk of the tert-butyl group, potentially leading to lower efficiency and ambiguity without a dedicated PTH-Hyp(tBu) standard. It is a low-throughput method that requires a relatively large amount of pure sample.

  • Mass spectrometry , particularly with Electron Transfer Dissociation (ETD) , is the recommended method for sequencing Hyp(tBu)-containing peptides.[4] ETD is adept at preserving labile modifications and providing more complete sequence coverage for challenging peptides. While CID can also be used, the potential for neutral loss of the tert-butyl group and the "proline effect" may complicate spectral interpretation.

References

Comparing biological activity of Hyp(tBu) vs Hyp containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Peptides Containing Hyp(tBu) vs. Hyp

For researchers and professionals in drug development, the modification of peptides to enhance their therapeutic properties is a critical endeavor. The substitution of standard amino acids with their modified counterparts can significantly impact a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a comparative analysis of peptides containing O-tert-butyl-hydroxyproline (Hyp(tBu)) versus those with the naturally occurring hydroxyproline (B1673980) (Hyp). While direct comparative studies are limited, this guide synthesizes information from existing literature on peptide chemistry and pharmacology to offer insights into their potential differences.

Introduction to Hyp(tBu) and Hyp in Peptides

Hydroxyproline (Hyp) is a non-essential amino acid, most notably found in collagen, where it plays a crucial role in the stability of the triple helix. The hydroxyl group of Hyp is a key site for post-translational modifications and hydrogen bonding, influencing the structure and function of proteins. In peptide-based drug discovery, the incorporation of Hyp can enhance stability and receptor interaction.

O-tert-butyl-hydroxyproline (Hyp(tBu)) is a synthetic derivative of hydroxyproline where the hydroxyl group is protected by a bulky tert-butyl (tBu) group. This modification is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the hydroxyl group.[1][2] However, the presence of the tBu group in the final peptide can also confer distinct physicochemical properties that may alter its biological activity.

Structural and Conformational Comparison

The primary difference between Hyp and Hyp(tBu) lies in the bulky and hydrophobic tert-butyl group attached to the oxygen atom of the hydroxyl group. This structural alteration has significant implications for the peptide's conformation.

  • Steric Hindrance: The tBu group is significantly larger than a hydrogen atom, introducing considerable steric bulk. This can restrict the conformational freedom of the peptide backbone and the side chain itself. Such conformational constraint can be advantageous in drug design, as it may lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[3][4] For instance, the introduction of a tert-butyl group at the 5-position of proline has been shown to induce a specific type of β-turn, a common secondary structure motif involved in molecular recognition.[3]

  • Hydrophobicity: The tert-butyl group is nonpolar and increases the lipophilicity of the peptide. This can influence how the peptide interacts with biological membranes and hydrophobic pockets within target proteins.

Below is a DOT script to visualize the structural difference between a Hyp-containing and a Hyp(tBu)-containing dipeptide.

G cluster_0 Hyp-containing Dipeptide cluster_1 Hyp(tBu)-containing Dipeptide Ala Ala Hyp Hyp Ala->Hyp Hyp_sidechain --OH Hyp->Hyp_sidechain Ala_tBu Ala Hyp_tBu Hyp(tBu) Ala_tBu->Hyp_tBu Hyp_tBu_sidechain --O-tBu Hyp_tBu->Hyp_tBu_sidechain

A diagram illustrating the structural difference between a Hyp-containing and a Hyp(tBu)-containing dipeptide.

Impact on Biological Activity: A Comparative Outlook

The structural differences between Hyp and Hyp(tBu) are expected to translate into distinct biological activities.

Receptor Binding and Enzyme Inhibition

The bulky tBu group can have a profound effect on the interaction of a peptide with its target receptor or enzyme.

  • Potential for Enhanced Affinity: By inducing a specific, bioactive conformation, the tBu group could lead to a more favorable interaction with a binding pocket, thereby increasing affinity.[5] The reduced conformational entropy upon binding can be a significant driving force for higher affinity.

  • Risk of Steric Clash: Conversely, the bulkiness of the tBu group could also lead to steric clashes with the target protein, preventing optimal binding and reducing or abolishing biological activity. The outcome is highly dependent on the specific topology of the binding site.

  • Altered Specificity: The unique shape and hydrophobicity conferred by the Hyp(tBu) residue may alter the peptide's binding specificity, potentially leading to novel biological activities or reduced off-target effects.

FeatureHyp-Containing PeptidesHyp(tBu)-Containing Peptides (Predicted)
Conformation Relatively flexibleConformationally constrained due to steric bulk of tBu group
Receptor Interaction Dependent on the peptide sequence and targetPotentially enhanced affinity due to pre-organized conformation, or reduced affinity due to steric hindrance
Enzyme Inhibition Variable, depends on the peptideMay act as a better inhibitor if the tBu group fits into a hydrophobic pocket of the active site, or a weaker inhibitor if it causes steric clashes
Metabolic Stability

A significant advantage of incorporating sterically hindered or unnatural amino acids in peptides is the potential for increased metabolic stability.

  • Protection from Proteolysis: The bulky tBu group can act as a steric shield, protecting adjacent peptide bonds from cleavage by proteases.[6] This can lead to a longer in vivo half-life and improved bioavailability of the peptide drug. Many peptidomimetics incorporate bulky groups to enhance their resistance to enzymatic degradation.[7][8]

The logical workflow for considering the introduction of a Hyp(tBu) modification is depicted in the following diagram:

G start Start: Native Hyp-containing Peptide modification Introduce Hyp(tBu) Modification start->modification synthesis Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH modification->synthesis purification Purification and Characterization synthesis->purification activity_assay Biological Activity Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->activity_assay stability_assay Metabolic Stability Assays (e.g., Plasma Stability) purification->stability_assay comparison Compare Activity and Stability with native Hyp-peptide activity_assay->comparison stability_assay->comparison outcome Optimized Peptide Candidate? comparison->outcome

Workflow for the development and evaluation of Hyp(tBu)-containing peptides.

Experimental Protocols

While direct comparative data is lacking, the following are standard experimental protocols that would be employed to compare the biological activities of Hyp(tBu) and Hyp-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the peptides of interest.

Methodology:

  • The C-terminal amino acid is attached to a solid support resin.

  • The N-terminal protecting group (e.g., Fmoc) is removed.

  • The next Fmoc-protected amino acid (e.g., Fmoc-Hyp-OH or Fmoc-Hyp(tBu)-OH) is activated and coupled to the free N-terminus of the growing peptide chain.

  • Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

  • The peptide is cleaved from the resin, and all protecting groups (including the tBu group on Hyp(tBu)) are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based). For peptides where the tBu group is intended to be part of the final structure, a different protecting group strategy would be necessary for the synthesis.

Receptor Binding Assay

Objective: To determine the binding affinity of the peptides to a specific receptor.

Methodology:

  • A competitive binding assay is set up using a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.

  • The receptor preparation (e.g., cell membranes expressing the receptor) is incubated with the labeled ligand in the presence of increasing concentrations of the unlabeled test peptides (Hyp- and Hyp(tBu)-containing).

  • The amount of bound labeled ligand is measured.

  • The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined.

  • The Ki (inhibition constant) is calculated from the IC50 value, providing a measure of the peptide's binding affinity.

Enzyme Inhibition Assay

Objective: To measure the inhibitory potency of the peptides against a target enzyme.

Methodology:

  • The enzyme is incubated with its substrate in the presence of varying concentrations of the inhibitor peptides.

  • The rate of product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • The percentage of enzyme inhibition is calculated for each peptide concentration.

  • The IC50 value, the concentration of the peptide that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the peptide concentration.

Cellular Assays

Objective: To evaluate the functional activity of the peptides in a cellular context.

Methodology:

  • Cells expressing the target receptor are treated with different concentrations of the peptides.

  • A downstream signaling event (e.g., second messenger production, gene expression, cell proliferation) is measured.

  • The EC50 (effective concentration to elicit a 50% maximal response) or IC50 (for inhibitory effects) is calculated.

Plasma Stability Assay

Objective: To assess the metabolic stability of the peptides in plasma.

Methodology:

  • The peptides are incubated in plasma (e.g., human, rat) at 37°C.

  • Aliquots are taken at various time points.

  • The reaction is quenched, and the remaining amount of intact peptide is quantified by a suitable analytical method, such as LC-MS/MS.

  • The half-life (t1/2) of the peptide in plasma is calculated.

Conclusion

The incorporation of Hyp(tBu) in place of Hyp in a peptide sequence represents a significant structural modification that is likely to have a substantial impact on its biological properties. The bulky and hydrophobic tert-butyl group can enforce conformational rigidity and enhance metabolic stability. While these features are often desirable in peptide drug design, the steric bulk of the tBu group also carries the risk of negatively impacting receptor binding. The ultimate effect of this substitution is context-dependent and must be evaluated empirically for each specific peptide and biological target. The experimental protocols outlined in this guide provide a framework for conducting such a comparative evaluation. Researchers are encouraged to consider the potential trade-offs between enhanced stability and altered biological activity when exploring the use of Hyp(tBu) in their peptide-based research and development programs.

References

Stability Showdown: A Comparative Guide to Peptides With and Without tBu Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide stability is a critical step in the journey from discovery to therapeutic application. A key consideration in peptide design is the use of protecting groups, not only during synthesis but also as a potential strategy to enhance biological half-life. This guide provides an objective comparison of the stability of peptides with and without the tert-Butyl (tBu) protecting group on side chains, supported by established experimental principles and detailed methodologies for comparative analysis.

The tert-Butyl (tBu) group is a bulky chemical moiety commonly employed during solid-phase peptide synthesis (SPPS) to temporarily mask reactive amino acid side chains, such as those of Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Aspartic Acid (Asp), and Glutamic Acid (Glu).[1][2] While these protecting groups are typically removed during the final cleavage from the resin, their strategic retention on the final peptide product is a topic of interest for modulating biological activity and, notably, stability. The core hypothesis is that the steric bulk of the tBu group can shield adjacent peptide bonds from enzymatic degradation.[3]

The Impact of tBu Protection on Peptide Stability: A Steric Hindrance Hypothesis

Peptides administered in vivo are susceptible to rapid degradation by a host of proteases and peptidases present in blood, plasma, and tissues.[4] These enzymes recognize specific amino acid sequences and catalyze the hydrolysis of peptide bonds, leading to inactivation and clearance of the therapeutic candidate.

The introduction of a bulky tBu group on an amino acid side chain can, in theory, enhance stability through steric hindrance . This means the tBu group physically obstructs the active site of a degrading enzyme, making it more difficult for the enzyme to bind to and cleave the peptide backbone. This is particularly relevant for cleavage sites located near the protected amino acid residue.

dot

Caption: Steric hindrance by a tBu group on a serine residue.

Comparative Stability Data: An Illustrative Example

Table 1: Peptide Analogs for Stability Comparison

Peptide IDSequenceModificationMolecular Weight (Da)
Peptide-AH-Tyr-Ser-Gly-Phe-Leu-OHNone (Unprotected)555.6
Peptide-BH-Tyr-Ser(tBu)-Gly-Phe-Leu-OHSerine side chain protected with tert-Butyl611.7

Table 2: Comparative Stability in Human Serum at 37°C (Hypothetical Data)

Peptide IDHalf-Life (t½) in minutes% Remaining at 60 minMajor Cleavage Site
Peptide-A4535%Tyr-Ser
Peptide-B12075%Phe-Leu

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Comparative Stability Analysis

To rigorously compare the stability of a peptide with and without tBu protection, a well-defined experimental workflow is essential.

Protocol 1: Peptide Synthesis
  • Solid-Phase Peptide Synthesis (SPPS): Both Peptide-A (unprotected) and Peptide-B (tBu-protected) are synthesized using standard Fmoc/tBu chemistry on a solid support resin.[5]

  • Amino Acid Coupling: For Peptide-B, Fmoc-Ser(tBu)-OH is used for the serine residue incorporation. For Peptide-A, Fmoc-Ser(Trt)-OH might be used, with the Trityl group being removed during final cleavage, or a strategy is employed where the serine hydroxyl is left unprotected if compatible with the synthesis strategy.

  • Cleavage and Deprotection:

    • For Peptide-A (Unprotected): The peptide is cleaved from the resin using a standard cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), which also removes all side-chain protecting groups (including tBu, Trt, etc.).[1] A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

    • For Peptide-B (tBu-Protected): A modified, milder cleavage method is required to cleave the peptide from the resin while preserving the tBu group on the serine side chain. This can be achieved using a resin that is labile to very low concentrations of TFA (e.g., 1-2% TFA in dichloromethane), which are insufficient to remove the tBu ether from serine.

  • Purification and Characterization: Both peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity and purity are confirmed by mass spectrometry (MS).[6]

Protocol 2: Serum Stability Assay
  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of both Peptide-A and Peptide-B in a suitable solvent (e.g., DMSO or water).

  • Incubation:

    • Thaw human serum (pooled from multiple donors to average out variability) and pre-warm to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the peptide-serum mixture in a shaking water bath at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation in the collected aliquot by adding an equal volume of a precipitation/quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products, for analysis.[7][8]

Protocol 3: Analytical Method (LC-MS)
  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Chromatography:

    • Column: A C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable linear gradient (e.g., 5% to 95% B over 15 minutes) to separate the parent peptide from its metabolites.

  • Detection:

    • Monitor the disappearance of the parent peptide by extracting the ion chromatogram corresponding to its mass-to-charge ratio (m/z).

    • Identify degradation products by their unique m/z values.

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.

dot

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Serum Stability Assay cluster_analysis Data Analysis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage 2. Differential Cleavage - Harsh TFA (Unprotected) - Mild TFA (tBu-Protected) SPPS->Cleavage Purification 3. RP-HPLC Purification & MS Characterization Cleavage->Purification Incubation 4. Incubation in Human Serum (37°C) Purification->Incubation Sampling 5. Time-Point Sampling (t = 0, 5, 15... min) Incubation->Sampling Quenching 6. Quenching & Protein Precipitation Sampling->Quenching Analysis 7. LC-MS Analysis Quenching->Analysis Quantification 8. Quantify Remaining Peptide Analysis->Quantification HalfLife 9. Calculate Half-Life (t½) Quantification->HalfLife Comparison 10. Compare Stability Profiles HalfLife->Comparison

Caption: Workflow for comparing stability of tBu-protected vs. unprotected peptides.

Conclusion

While the tert-Butyl group is primarily known as a crucial tool for temporary side-chain protection in peptide synthesis, its retention in the final peptide product presents a plausible strategy for enhancing biological stability. The underlying principle of sterically hindering enzymatic degradation is sound, though direct quantitative evidence from head-to-head comparative studies is currently lacking in the literature.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative analyses. By systematically evaluating the stability of tBu-protected versus unprotected peptide analogs in biologically relevant matrices like human serum, the drug development community can build a more comprehensive understanding of how such modifications can be leveraged to design more stable and effective peptide therapeutics. This approach will enable a data-driven process for deciding whether the potential stability benefits of retaining a tBu group outweigh any potential impacts on peptide solubility, aggregation, or target affinity.

References

A Comparative Analysis of Hydroxyproline Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the hydroxyl moiety of hydroxyproline (B1673980) (Hyp) is a critical consideration in solid-phase peptide synthesis (SPPS). The choice of protecting group can significantly impact the overall efficiency of peptide assembly, final purity, and the successful synthesis of complex peptides. This guide provides a comparative overview of commonly employed hydroxyproline protecting groups, their compatibility with different synthesis strategies, and detailed experimental considerations.

Overview of Common Hydroxyproline Protecting Groups

The selection of a protecting group for the hydroxyl function of hydroxyproline is intrinsically linked to the choice of the Nα-amino protecting group strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). The key is to employ an "orthogonal" protection scheme, where the side-chain protecting group is stable to the conditions used for Nα-deprotection and can be removed under conditions that do not affect other protecting groups or the peptide-resin linkage.[1][2]

The most frequently used protecting groups for the hydroxyl group of hydroxyproline are:

  • tert-Butyl (tBu): Predominantly used in the Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

  • Benzyl (B1604629) (Bzl): A classic protecting group, primarily employed in the Boc/Bzl peptide synthesis strategy.[4] It is stable to the acidic conditions used for Boc group removal (TFA) and is typically cleaved by strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation.

  • Trityl (Trt): This bulky protecting group is also used in Fmoc chemistry. Its acid lability allows for selective deprotection on the resin, which can be useful for on-resin modifications of the hydroxyproline side chain.[5]

  • tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group that offers an alternative to the more common ether-based protecting groups. Silyl ethers are known for their tunable stability based on the substituents on the silicon atom.[6][7]

Comparative Performance of Hydroxyproline Protecting Groups

Table 1: Comparison of Hydroxyproline Protecting Groups

Protecting GroupChemical StructureCompatible SPPS StrategyDeprotection ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -C(CH₃)₃FmocStrong acid (e.g., TFA)High stability during synthesis; Cleaved simultaneously with other tBu-based side-chain protecting groups and resin cleavage.Requires strong acid for removal, which can be harsh on sensitive peptides.
Benzyl (Bzl) -CH₂-C₆H₅BocStrong acid (e.g., HF) or Catalytic HydrogenationStable to TFA used in Boc deprotection.Requires harsh cleavage conditions (HF) or a separate hydrogenation step.
Trityl (Trt) -C(C₆H₅)₃FmocMildly acidic conditionsAllows for selective on-resin deprotection and modification.Can be sterically hindering; potential for premature deprotection under certain conditions.
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)Fmoc/Boc (with care)Fluoride (B91410) ions (e.g., TBAF) or acidic conditionsCan be removed under mild, non-acidic conditions.Stability can be variable depending on the specific silyl ether and reaction conditions.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these protecting groups. Below are representative procedures for the protection of hydroxyproline and its deprotection within the context of peptide synthesis.

Synthesis of Protected Hydroxyproline Monomers

Protocol 1: Synthesis of Boc-Hyp(Bzl)-OH

This protocol describes the benzylation of the hydroxyl group of Boc-Hyp-OH.

  • Dissolution: Dissolve Boc-Hyp-OH in a suitable solvent such as DMF.

  • Base Addition: Add a base, for example, sodium hydride (NaH), portion-wise at 0°C to form the alkoxide.

  • Benzylation: Add benzyl bromide (Bzl-Br) and allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of Fmoc-Hyp(tBu)-OH

This procedure outlines the tert-butylation of the hydroxyl group of Fmoc-Hyp-OH.

  • Dissolution: Dissolve Fmoc-Hyp-OH in a suitable solvent like dichloromethane (B109758) (DCM).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • tert-Butylation: Add an excess of isobutylene (B52900) gas or liquid isobutylene under pressure.

  • Reaction: Stir the reaction mixture in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Neutralize the reaction, extract the product, and purify by column chromatography.

Protocol 3: Synthesis of Fmoc-Hyp(Trt)-OH

This protocol details the tritylation of the hydroxyl group of Fmoc-Hyp-OH.

  • Dissolution: Dissolve Fmoc-Hyp-OH in a solvent such as pyridine (B92270) or a mixture of DCM and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Tritylation: Add trityl chloride (Trt-Cl) portion-wise.

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Deprotection of Hydroxyproline Side Chains

Protocol 4: Deprotection of tBu Group

This is typically performed concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.

  • Resin Washing: Wash the peptide-resin thoroughly with DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail, commonly a mixture of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 5: Deprotection of Bzl Group

This is typically performed in the final step of Boc-SPPS.

  • HF Cleavage: Place the peptide-resin in a specialized HF cleavage apparatus. Add anisole (B1667542) as a scavenger.

  • Reaction: Add liquid HF and stir at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the peptide with cold diethyl ether and wash several times.

Protocol 6: Deprotection of Trt Group

The trityl group can be removed with a milder acidic treatment.

  • Selective Deprotection on Resin: Treat the peptide-resin with a dilute solution of TFA in DCM (e.g., 1-5% TFA) for a short period (e.g., 2 x 2 minutes).

  • Washing: Wash the resin thoroughly with DCM and a neutralizing solution (e.g., 10% DIPEA in DMF).

Protocol 7: Deprotection of TBDMS Group

This silyl ether can be cleaved using fluoride ions.

  • Fluoride Treatment: Treat the TBDMS-protected peptide (on or off-resin) with a solution of tetrabutylammonium (B224687) fluoride (TBAF) in a suitable solvent like THF.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Quench the reaction and purify the deprotected peptide.

Signaling Pathways and Experimental Workflows

Collagen Biosynthesis Pathway

Hydroxyproline is a key component of collagen, where it plays a crucial role in the stability of the triple helix structure. The formation of hydroxyproline occurs as a post-translational modification within the endoplasmic reticulum. The following diagram illustrates the key steps in collagen biosynthesis.

Collagen_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Extracellular Extracellular Matrix Pro_alpha_chain Pro-α-chain (on Ribosome) Hydroxylation Hydroxylation of Proline and Lysine Pro_alpha_chain->Hydroxylation Prolyl-4-hydroxylase + Vitamin C, Fe2+, α-KG Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Triple_Helix Triple Helix Formation (Procollagen) Glycosylation->Triple_Helix Packaging Packaging into Secretory Vesicles Triple_Helix->Packaging Secretion Secretion of Procollagen Packaging->Secretion Cleavage Cleavage of Propeptides (Tropocollagen) Secretion->Cleavage Procollagen peptidases Assembly Self-assembly into Collagen Fibrils Cleavage->Assembly Crosslinking Covalent Cross-linking (Collagen Fiber) Assembly->Crosslinking Lysyl oxidase

Caption: Key steps in the biosynthesis of collagen.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis, a common method for synthesizing peptides containing protected hydroxyproline.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection1 Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Cycle wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The choice of a protecting group for hydroxyproline is a strategic decision that depends on the overall synthetic plan, the desired final product, and the potential for on-resin modifications. While the tert-butyl group is a reliable and widely used option for standard Fmoc-SPPS, the trityl and silyl-based protecting groups offer greater flexibility for more complex synthetic routes. For Boc-SPPS, the benzyl group remains the standard choice. A thorough understanding of the stability and deprotection conditions of each protecting group is paramount for the successful synthesis of hydroxyproline-containing peptides. Further research providing direct quantitative comparisons of these protecting groups would be highly beneficial to the peptide synthesis community.

References

A Comparative Guide to the Synthesis of Hyp(tBu)-Peptides: Protocols and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing post-translationally modified amino acids is a critical aspect of designing novel therapeutics and research tools. Among these, peptides incorporating tert-butyl-protected hydroxyproline (B1673980) (Hyp(tBu)) are of significant interest, particularly in the synthesis of collagen-mimetic peptides and other bioactive molecules. The tert-butyl protecting group on the hydroxyl function of hydroxyproline prevents unwanted side reactions during peptide synthesis. This guide provides a comparative overview of common synthesis protocols for Hyp(tBu)-peptides, focusing on the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

This publication will delve into a comparison of different coupling reagents, present detailed experimental protocols, and visualize relevant biological signaling pathways to provide a comprehensive resource for the synthesis and application of Hyp(tBu)-peptides.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is a crucial factor that significantly influences the yield and purity of the final peptide product. In Fmoc-SPPS, several classes of coupling reagents are routinely employed, each with its own mechanism of action and efficacy. The most common reagents include aminium/uronium salts like HATU and HBTU, and carbodiimides such as DIC, typically used with an additive like HOBt.

While direct head-to-head quantitative comparisons for the synthesis of a specific Hyp(tBu)-containing peptide are not extensively documented in the literature, we can infer performance based on the known reactivity and efficiency of these reagents in synthesizing standard and challenging peptide sequences.

Coupling ReagentActivation MechanismRelative Coupling EfficiencyKey AdvantagesPotential Disadvantages
HATU Forms a highly reactive OAt-ester.Very HighFast reaction times, high efficiency for sterically hindered amino acids, and reduced risk of racemization.[1]Higher cost compared to other reagents.
HBTU Forms a reactive OBt-ester.HighA robust and widely used reagent with good performance for most sequences.[2]Can be less effective for "difficult" sequences compared to HATU, leading to more impurities.[3]
DIC/HOBt Forms an OBt-ester intermediate.Moderate to HighCost-effective and efficient for many standard couplings.[4]Slower reaction times compared to aminium salts; potential for side reactions if not properly managed.

Note: The relative efficiencies are based on general observations in peptide synthesis and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

To provide a practical comparison, we present three detailed protocols for the manual solid-phase synthesis of the collagen-model peptide, Ac-(Pro-Hyp(tBu)-Gly)3-NH2, using HATU, HBTU, and DIC/HOBt as coupling reagents.

General Materials and Methods
  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading)

  • Amino Acids: Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Gly-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638)

  • Reagents: Acetic anhydride (B1165640), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Equipment: Manual peptide synthesis vessel, shaker, HPLC system for analysis and purification.

Protocol 1: Synthesis using HATU
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling (Gly):

    • Pre-activate a solution of Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated solution to the resin and shake for 1 hour.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin as in step 2.

  • Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Hyp(tBu) and Pro, alternatingly.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Synthesis using HBTU

This protocol follows the same steps as Protocol 1, with the following modification for the coupling step:

  • Coupling (e.g., Gly):

    • Prepare a solution of Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin.

Protocol 3: Synthesis using DIC/HOBt

This protocol follows the same steps as Protocol 1, with the following modification for the coupling step:

  • Coupling (e.g., Gly):

    • Prepare a solution of Fmoc-Gly-OH (4 eq.) and HOBt (4 eq.) in DMF.

    • Add the solution to the resin, followed by the addition of DIC (4 eq.).

    • Shake the reaction mixture for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a Hyp(tBu)-containing peptide.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_finalization Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Hyp(tBu)-OH + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation (Optional) Wash2->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

A generalized workflow for the Solid-Phase Peptide Synthesis of Hyp(tBu)-peptides.

Signaling Pathways Involving Hydroxyproline-Containing Peptides

Peptides containing hydroxyproline, particularly those derived from the breakdown of collagen, can exert biological effects by interacting with cell surface receptors and modulating intracellular signaling pathways.

Collagen-Integrin Signaling

Collagen is a major component of the extracellular matrix and interacts with integrin receptors on the cell surface. This interaction is crucial for cell adhesion, migration, proliferation, and survival. The binding of collagen to integrins can activate downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways.

Collagen_Integrin_Signaling Collagen Collagen Integrin Integrin Receptor Collagen->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src activates Ras Ras Src->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Adhesion, Migration, Proliferation) ERK->CellResponse regulates

Simplified schematic of the collagen-integrin signaling pathway.
Discoidin Domain Receptor (DDR) Signaling

DDRs are a class of receptor tyrosine kinases that are activated by collagen. DDR signaling is involved in cell adhesion, migration, and matrix remodeling. Upon collagen binding, DDRs dimerize and autophosphorylate, leading to the recruitment of adaptor proteins and the activation of various downstream pathways, including the MAPK/ERK and PI3K/Akt pathways.

DDR_Signaling Collagen Collagen DDR DDR Receptor Collagen->DDR binds SHC SHC DDR->SHC recruits PI3K PI3K DDR->PI3K activates Grb2_SOS Grb2/SOS SHC->Grb2_SOS Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway CellResponse Cellular Responses (Migration, Proliferation, Matrix Remodeling) MAPK_Pathway->CellResponse Akt_Pathway->CellResponse

Overview of the Discoidin Domain Receptor (DDR) signaling cascade.
Pro-Hyp Dipeptide Signaling

The dipeptide prolyl-hydroxyproline (Pro-Hyp), a breakdown product of collagen, has been shown to have direct biological effects on cells. For instance, it can promote the proliferation of fibroblasts and influence their migratory behavior.[5] This is thought to be mediated, in part, through the activation of the ERK signaling pathway and interaction with β1-integrin.[5]

ProHyp_Signaling ProHyp Pro-Hyp Dipeptide Uptake Cellular Uptake ProHyp->Uptake beta1_Integrin β1-Integrin ProHyp->beta1_Integrin interacts with Cell Target Cell (e.g., Fibroblast) CellResponse Cellular Responses (Proliferation, Migration) Cell->CellResponse Uptake->Cell ERK_Pathway ERK Pathway beta1_Integrin->ERK_Pathway activates ERK_Pathway->CellResponse promotes

Proposed signaling mechanism of the Pro-Hyp dipeptide.

References

Safety Operating Guide

Personal protective equipment for handling H-Hyp(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling H-Hyp(tBu)-OH, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber)Inspected prior to use for tears or holes
Lab coat or other protective clothingTo prevent skin contact[1]
Respiratory Protection Dust mask or respiratorFor operations generating dust, use a NIOSH-approved N95 or higher respirator[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE) Check : Before handling, ensure all recommended PPE is worn correctly.

  • Weighing and Transfer :

    • Handle as a solid to minimize dust generation.

    • Use a spatula or other appropriate tools for transfer.

    • Avoid creating dust clouds.

  • Dissolving :

    • If preparing a solution, add the solid to the solvent slowly.

    • Ensure the container is appropriately labeled.

  • Storage :

    • Store in a tightly sealed container.[2]

    • Keep in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] A storage temperature of 2-8°C is recommended.

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

    • Avoid eating, drinking, or smoking in the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : this compound is categorized as harmful if swallowed and may cause an allergic skin reaction. It should be treated as chemical waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Disposal Method :

    • Dispose of chemical waste through a licensed hazardous waste disposal company.

    • Follow all federal, state, and local environmental regulations.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Engineering Controls Engineering Controls PPE Check PPE Check Engineering Controls->PPE Check Weighing & Transfer Weighing & Transfer PPE Check->Weighing & Transfer Dissolving Dissolving Weighing & Transfer->Dissolving Waste Collection Waste Collection Weighing & Transfer->Waste Collection Storage Storage Dissolving->Storage Dissolving->Waste Collection Hygiene Hygiene Storage->Hygiene Container Disposal Container Disposal Waste Collection->Container Disposal Final Disposal Final Disposal Container Disposal->Final Disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.